molecular formula C13H8F3NO3 B1440641 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid CAS No. 1258622-82-0

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Cat. No.: B1440641
CAS No.: 1258622-82-0
M. Wt: 283.2 g/mol
InChI Key: LSCKSATZSQHIEO-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a useful research compound. Its molecular formula is C13H8F3NO3 and its molecular weight is 283.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCKSATZSQHIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688234
Record name 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-82-0
Record name 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid. As a molecule combining the pharmacologically significant isonicotinic acid scaffold with a trifluoromethoxy-substituted phenyl ring, this compound is of considerable interest in the field of medicinal chemistry. This document synthesizes predicted physicochemical properties, proposes a robust synthetic route, details expected spectroscopic signatures, and discusses the potential reactivity and applications in drug discovery. Given the limited availability of direct experimental data, this guide leverages established theoretical models and data from analogous structures to provide a scientifically grounded and practical resource for researchers.

Introduction

Isonicotinic acid, a derivative of pyridine-4-carboxylic acid, is a foundational scaffold in medicinal chemistry, most notably as the precursor to the first-line anti-tuberculosis drug, isoniazid. Its derivatives are known to exhibit a wide range of biological activities. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, is a well-established strategy in drug design to modulate key properties including metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group, in particular, can significantly enhance a compound's pharmacokinetic profile.

This guide focuses on the specific molecule, 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, which integrates these two important chemical motifs. The strategic placement of the 3-(trifluoromethoxy)phenyl group at the 3-position of the isonicotinic acid core is anticipated to confer unique chemical and biological properties, making it a promising candidate for further investigation in drug discovery programs.

Chemical Structure and Physicochemical Properties

The structural and predicted physicochemical properties of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid are summarized below.

Chemical Structure:

Synthetic_Workflow start Methyl 3-bromoisonicotinate + (3-Trifluoromethoxy)phenylboronic acid suzuki Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) start->suzuki intermediate Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate suzuki->intermediate hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) intermediate->hydrolysis product 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid hydrolysis->product

Caption: Proposed synthetic workflow for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry round-bottom flask, add methyl 3-bromoisonicotinate (1.0 eq.), (3-trifluoromethoxy)phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst and Ligand: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate.

Step 2: Ester Hydrolysis

  • Reaction Setup: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5.

  • Isolation: The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product, 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid.

Predicted Spectroscopic Analysis

Spectroscopy Predicted Characteristics
¹H NMR - Aromatic protons of the pyridine ring (3H, likely in the δ 8.5-9.0 and 7.5-8.0 ppm range).- Aromatic protons of the phenyl ring (4H, likely in the δ 7.2-7.8 ppm range).- A broad singlet for the carboxylic acid proton (1H, likely > δ 10 ppm). [1][2]
¹³C NMR - Carbonyl carbon of the carboxylic acid (δ ~165-175 ppm).- Aromatic carbons of the pyridine ring (δ ~120-155 ppm).- Aromatic carbons of the phenyl ring (δ ~115-160 ppm).- Carbon of the trifluoromethoxy group (quartet, J(C-F) ~250-260 Hz). [3][4][5]
IR (Infrared) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-O-C and C-F stretches from the trifluoromethoxy group (~1200-1300 cm⁻¹ and ~1100-1200 cm⁻¹, respectively).- Aromatic C=C and C-H stretches. [6][7][8][9][10]
Mass Spec. (MS) - A clear molecular ion peak (M⁺) in the mass spectrum.- Fragmentation patterns may include the loss of CO₂, H₂O, and potentially the trifluoromethoxy group. [11][12][13]

Reactivity and Chemical Behavior

The chemical reactivity of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is dictated by its three main functional components: the carboxylic acid, the pyridine ring, and the trifluoromethoxyphenyl group.

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.

  • Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. It can also act as a ligand for metal catalysts, which may influence certain catalytic reactions.

  • Trifluoromethoxyphenyl Group: The -OCF₃ group is generally stable under a wide range of reaction conditions. It is an electron-withdrawing group, which can influence the reactivity of the phenyl ring in electrophilic aromatic substitution reactions.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, its structural components suggest several potential areas of application in drug discovery.

  • Isonicotinic Acid Scaffold: This core is present in numerous bioactive molecules, and its derivatives have been explored for various therapeutic targets.

  • Trifluoromethoxy Group: This moiety is often incorporated into drug candidates to improve their metabolic stability and membrane permeability. [14]* Potential as an Anti-cancer Agent: Patents have been filed for isonicotinic acid derivatives with potential anti-cancer activity, suggesting this could be a fruitful area of investigation for the title compound.

Hypothetical Signaling Pathway Inhibition:

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Molecule 3-(3-(Trifluoromethoxy)phenyl) isonicotinic acid Molecule->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential applications. While further experimental validation is necessary, the information presented here serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related compounds. The strategic combination of the isonicotinic acid scaffold and the trifluoromethoxy substituent makes it a compelling target for future drug discovery efforts.

References

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Academy of Sciences. Available at: [Link]

  • (Trifluoromethoxy)benzene. PubChem. Available at: [Link]

  • Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. The Journal of Physical Chemistry. Available at: [Link]

  • 1 H NMR Spectrum (1D, 600.133705802, CD 3 OD, simulated) (Peak List) (NP0002621). NP-MRD. Available at: [Link]

  • (Trifluoromethyl)benzene. PubChem. Available at: [Link]

  • Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. ResearchGate. Available at: [Link]

  • Benzene, (trifluoromethyl)-. NIST WebBook. Available at: [Link]

  • Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Strongly hydrogen-bonded molecular solid, isonicotinic acid: Raman spectra of the. The Journal of Physical Chemistry. Available at: [Link]

  • Infrared spectra of reactants and 1: (a) 1, (b) isonicotinic acid, and (c) zinc acetate. ResearchGate. Available at: [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid. AA Blocks. Available at: [Link]

  • Nicotinic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Experimental ∆logP effects for matched molecular pairs. ResearchGate. Available at: [Link]

  • First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. The Journal of Physical Chemistry B. Available at: [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. Aalto University. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Graph depicting 1 H-NMR titration of isonicotinamide with AgNO 3. ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted benzenes. ResearchGate. Available at: [Link]

  • Isonicotinic Acid pKa Study. Scribd. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer?. ResearchGate. Available at: [Link]

  • 3-(Trifluoromethyl)isonicotinic acid. ECHA. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Birmingham. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. ChemRxiv. Available at: [Link]

Sources

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid Subtitle: Strategic Synthesis and Medicinal Chemistry Applications of a Fluorinated Biaryl Scaffold

Executive Summary & Chemical Identity

Target Molecule: 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid Classification: Fluorinated Biaryl Isonicotinic Acid Derivative Primary Application: Medicinal Chemistry (Kinase Inhibition, P2X Receptor Antagonism, Bioisosteric Replacement)[1]

This guide details the technical specifications, synthesis, and application logic for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid .[1] While this specific isomer does not currently possess a widely indexed commercial CAS number, it represents a high-value "Design-for-Synthesis" scaffold derived from commercially available precursors.[1] It combines the privileged isonicotinic acid pharmacophore with a trifluoromethoxy (


)  lipophilic anchor, creating a twisted biaryl system ideal for probing orthogonal binding pockets in enzymes and receptors.
Chemical Identifiers & Properties (Calculated)
PropertyValue / Description
IUPAC Name 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Molecular Formula

Molecular Weight 283.20 g/mol
Predicted LogP 3.2 ± 0.4 (Lipophilic)
Predicted pKa ~4.8 (Carboxylic acid), ~2.5 (Pyridine nitrogen)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
Rotatable Bonds 3 (Biaryl axis + Carboxyl +

)
SMILES OC(=O)c1c(cncc1)c2cccc(OC(F)(F)F)c2

Strategic Rationale: The "Magic Methyl" & Ortho-Twist

In drug discovery, this scaffold is not merely a building block; it is a probe for specific molecular interactions.

  • The Trifluoromethoxy (

    
    ) Advantage:  Often termed "super-fluorine," the 
    
    
    
    group is electronically similar to a fluorine atom but sterically larger (similar to an isopropyl group). It increases lipophilicity (
    
    
    ) and metabolic stability by blocking oxidation at the phenyl ring, while adopting a specific conformation orthogonal to the aryl ring to minimize dipole repulsion.
  • The Ortho-Biaryl Twist: The placement of the phenyl ring at the 3-position of the isonicotinic acid (ortho to the carboxylic acid at position 4) forces the two aromatic rings to twist out of planarity.[1] This non-planar geometry is critical for:

    • Disrupting

      
      -stacking  in non-target proteins (reducing toxicity).[1]
      
    • Fitting into globular active sites (e.g., kinase ATP pockets) where flat molecules fail.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

Since the target is a custom scaffold, the following protocol is designed based on the reactivity profiles of the specific precursors identified below.

Critical Precursors (Anchor Identifiers)
  • Precursor A (Electrophile): 3-Bromoisonicotinic acid[1]

    • CAS: [1][2][3][4]

    • Note: The carboxylic acid moiety can interfere with coupling; however, under basic aqueous conditions, it exists as the carboxylate, which is generally tolerated.

  • Precursor B (Nucleophile): 3-(Trifluoromethoxy)phenylboronic acid[1]

    • CAS: [1][][6][7]

Step-by-Step Methodology

Reagents:

  • Catalyst:

    
     (Preferred for steric bulk and stability) or 
    
    
    
    .[1]
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1]
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1]

Workflow:

  • Inertion: Charge a reaction vessel with 3-Bromoisonicotinic acid (1.0 eq), 3-(Trifluoromethoxy)phenylboronic acid (1.2 eq), and

    
      (3.0 eq). Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.[1]
  • Solvation: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to bromide).

  • Catalysis: Add

    
      (5 mol%).[1] Purge with 
    
    
    
    for 5 minutes.
  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target Mass: 284.05 [M+H]+).[1]

  • Work-up (Critical for Amphoteric Product):

    • Cool to room temperature.[1]

    • Dilute with water and wash with Ethyl Acetate (removes non-polar impurities/boronic acid byproducts).[1] Discard organic layer.[1]

    • Acidification: Carefully adjust the aqueous layer pH to ~3–4 using 1N HCl.[1] The product (zwitterionic/neutral acid form) will precipitate or can be extracted into Ethyl Acetate/THF.[1]

  • Purification: Recrystallization from Ethanol/Water or Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).[1]

Visualization of Workflows

Figure 1: Synthesis Logic & Reaction Pathway

SynthesisPathway Prec1 3-Bromoisonicotinic Acid (CAS: 13959-02-9) Conditions Pd(dppf)Cl2 (5 mol%) K2CO3 (3 eq) Dioxane/H2O (90°C) Prec1->Conditions Prec2 3-(Trifluoromethoxy) phenylboronic Acid (CAS: 179113-90-7) Prec2->Conditions Intermed Pd-Complex Intermediate Conditions->Intermed Oxidative Addition & Transmetallation Product TARGET SCAFFOLD: 3-(3-(Trifluoromethoxy) phenyl)isonicotinic acid Intermed->Product Reductive Elimination (C-C Bond Formation)

Caption: Suzuki-Miyaura cross-coupling pathway utilizing commercially available halide and boronic acid precursors to generate the biaryl scaffold.[1]

Figure 2: Pharmacophore & Interaction Logic

Pharmacophore Center Biaryl Axis (Twisted Geometry) Acid Carboxylic Acid (C4) (H-Bond Donor/Acceptor) Salt Bridge Anchor Center->Acid Ortho-Constraint PyN Pyridine Nitrogen (H-Bond Acceptor) Metal Chelation Site Center->PyN Electronic Tuning OCF3 OCF3 Group (Meta) (Lipophilic Pocket Fill) Metabolic Shield Center->OCF3 Solubility/LogP Target1 Enzyme Active Site (Polar Region) Acid->Target1 Binds Arg/Lys Residues Target2 Allosteric Site (Lipophilic Region) OCF3->Target2 Hydrophobic Pocket

Caption: Pharmacophore mapping showing the dual nature of the scaffold: a polar "head" (isonicotinic acid) for anchoring and a lipophilic "tail" (OCF3-phenyl) for specificity.[1]

Safety & Handling Guidelines

  • Palladium Residues: As this is a synthesis intermediate for biological screening, Palladium scavenging (using QuadraPure™ or SiliaMetS® thiols) is mandatory to reduce metal content below 10 ppm.

  • Boronic Acid Stability: 3-(Trifluoromethoxy)phenylboronic acid can undergo protodeboronation.[1] Store at 4°C.[1]

  • Acidic Workup: The isonicotinic acid moiety is zwitterionic.[1] Care must be taken during the pH adjustment step (Step 5) to avoid trapping the product as a water-soluble hydrochloride salt (pH < 1) or a carboxylate salt (pH > 6).[1] The isoelectric point is the target for precipitation.

References

  • Precursor A Source: National Center for Biotechnology Information.[1] (2025).[1][8] PubChem Compound Summary for CID 84282, 3-Bromoisonicotinic acid. Retrieved from [Link]

  • Precursor B Source: National Center for Biotechnology Information.[1] (2025).[1][8] PubChem Compound Summary for CID 2734385, 3-(Trifluoromethoxy)phenylboronic acid. Retrieved from [Link]

  • Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

  • Medicinal Chemistry Context: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]

Sources

Operational Safety & Handling Guide: 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a specialized biaryl scaffold used primarily in the discovery of kinase inhibitors and GPCR ligands. Its structure combines an amphoteric isonicotinic acid core with a lipophilic trifluoromethoxy (-OCF₃) phenyl ring.

Unlike common reagents, this compound is often synthesized as a late-stage intermediate (likely via Suzuki-Miyaura cross-coupling). Consequently, specific toxicological datasets are often absent from public registries. This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , utilizing data from close structural analogs (e.g., 2-(trifluoromethyl)isonicotinic acid and phenyl-isonicotinic acid derivatives).

Chemical Identification
ParameterDetail
Chemical Name 3-(3-(Trifluoromethoxy)phenyl)pyridine-4-carboxylic acid
Molecular Formula C₁₃H₈F₃NO₃
Molecular Weight 283.20 g/mol
Predicted Physical State White to off-white crystalline solid
Melting Point (Predicted) >200°C (Based on isonicotinic acid core stability)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water (pH dependent)
CAS Number Research Substance (Not globally harmonized; treat as novel)

Hazard Identification (GHS Classification)

Note: Classifications are derived from validated analogs (e.g., CAS 131747-41-6, CAS 261635-93-2) adhering to the "Read-Across" principle in toxicology.

GHS Label Elements
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements
CodeStatementMechanism/Justification
H315 Causes skin irritationAcidic functionality (pKa ~4.8) combined with lipophilic -OCF₃ group enhances dermal penetration/irritation.
H319 Causes serious eye irritationCrystalline solids cause mechanical abrasion; acidic solution causes chemical irritation.
H335 May cause respiratory irritationFine dusts from solid handling trigger mucosal inflammation in the upper respiratory tract.
Critical Fire Hazard: Thermal Decomposition

While the compound is stable at room temperature, the -OCF₃ group is thermally labile at high temperatures (>300°C or combustion).

  • Risk: Formation of Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

  • Action: Standard ABC extinguishers are insufficient for neutralizing the toxic byproduct risk. Water spray must be used to scrub acid gases, but runoff must be contained.

Operational Exposure Controls

This section details the self-validating workflows required to handle this compound safely.

Engineering Controls (The Primary Barrier)
  • Requirement: All open handling of the solid (weighing, transfer) must occur within a certified Chemical Fume Hood.

  • Airflow Metric: Face velocity must be maintained between 0.3 – 0.5 m/s .

  • Validation: Verify magnehelic gauge reading before every operation.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementTechnical Rationale
Ocular Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses allow dust entry from side gaps.
Dermal (Hand) Nitrile Gloves (Min thickness: 0.11 mm)Breakthrough Time: >480 min. The compound is solid; permeation is slow unless dissolved in DMSO/DMF.
Respiratory N95 (if outside hood) or P100Only required if engineering controls fail or during spill cleanup.
Workflow Visualization: Exposure Control Loop

The following logic gate ensures that no researcher handles the compound without verifying safety systems first.

SafetyWorkflow Start Start: Handling Request CheckHood Check Fume Hood (Velocity > 0.3 m/s?) Start->CheckHood DonPPE Don PPE: Nitrile Gloves + Goggles CheckHood->DonPPE Pass Stop STOP: Notify HSE CheckHood->Stop Fail Weighing Weighing/Transfer (Inside Hood) DonPPE->Weighing SolventAdd Dissolution (DMSO/DMF) Weighing->SolventAdd Waste Disposal: Halogenated Organic Waste SolventAdd->Waste

Figure 1: Operational decision tree for handling fluorinated isonicotinic acid derivatives.

Emergency Response Protocols

Decontamination (Skin/Eye Contact)[5]
  • Immediate Action: Flush with copious water for 15 minutes .[1][2]

  • Specific Note for Fluorinated Compounds: While this is not HF acid, if the compound has been subjected to high heat (fire), assume HF presence. Apply Calcium Gluconate gel only if thermal decomposition is suspected.

Fire Fighting Measures
  • Media: Water spray, Dry Chemical, Carbon Dioxide.[3]

  • Specific Hazard: Combustion generates toxic gases.

    • Reaction:

      
      
      
  • Firefighter PPE: Full turnout gear + SCBA (Self-Contained Breathing Apparatus) is mandatory due to HF risk.[3][4]

Decomposition Pathway Visualization

Understanding the thermal breakdown helps emergency responders anticipate gas hazards.

Decomposition cluster_products Toxic Byproducts Compound Parent Compound (Solid) Heat Thermal Event (>300°C) Compound->Heat HF Hydrogen Fluoride (Corrosive Gas) Heat->HF NOx Nitrogen Oxides (Irritant) Heat->NOx COF2 Carbonyl Fluoride (Highly Toxic) Heat->COF2 Trace

Figure 2: Thermal decomposition pathway highlighting the release of Hydrogen Fluoride.

Synthesis & Impurity Context (Technical Insight)

For researchers synthesizing or purifying this compound, understanding the origin of impurities is vital for safety and assay data integrity.

  • Synthesis Route: Typically achieved via Suzuki-Miyaura coupling of 3-bromoisonicotinic acid (or ester) and 3-(trifluoromethoxy)phenylboronic acid.

  • Residual Risks:

    • Palladium (Pd): Heavy metal sensitization.

    • Boronic Acids: Generally low toxicity, but potential irritants.

    • Hydrolysis: The trifluoromethoxy group is stable to acid/base, but the isonicotinic acid moiety may decarboxylate under extreme thermal forcing conditions.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Trifluoromethyl)isonicotinic acid (CAS 131747-41-6).[5][6] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)phenyl isocyanate (Analogous Fluorinated Phenyl). Retrieved from [5]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Pyridine-4-carboxylic acid derivatives.[7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isonicotinic Acid. Retrieved from

Sources

Literature review of phenylisonicotinic acid derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Phenylisonicotinic Acid Scaffold: A Versatile Platform in Modern Drug Discovery

Abstract This technical guide examines the medicinal chemistry, synthetic pathways, and therapeutic applications of 2-phenylisonicotinic acid (2-phenylpyridine-4-carboxylic acid) and its derivatives. Unlike its isomer nicotinic acid, the isonicotinic acid core offers unique vector alignment for target engagement. When functionalized at the C2 position with a phenyl ring, the scaffold gains critical lipophilicity and geometric constraints, making it a "privileged structure" for targeting Histone Deacetylases (HDACs), P2X7 receptors, and mycobacterial enzymes.

Part 1: Structural Significance & Pharmacophore Analysis

The 2-phenylisonicotinic acid scaffold (CAS 55240-51-2) represents a strategic modification of the pyridine-4-carboxylic acid core. In drug design, the introduction of a phenyl group at the C2 position serves three critical functions:

  • Hydrophobic Pocket Filling: The C2-phenyl ring extends into hydrophobic sub-pockets often found in enzymes (e.g., the HDAC rim) or GPCR allosteric sites.

  • Metabolic Blocking: Substitution at C2 protects the pyridine ring from rapid oxidative metabolism (N-oxidation or nucleophilic attack) often observed at unsubstituted positions.

  • Vector Orientation: The C4-carboxylic acid provides a rigid attachment point for "warheads"—functional groups that interact with the biological target's active site (e.g., hydroxamic acids for Zinc binding, hydrazides for covalent attachment).

Quantitative Profile (Physicochemical Properties)
PropertyValue / RangeImplication for Drug Design
Molecular Weight ~199.21 g/mol Ideal fragment for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.5 - 3.0Good membrane permeability; tunable via phenyl substituents.
H-Bond Donors 1 (COOH)Modifiable to 0-2 depending on derivatization (amide/ester).
H-Bond Acceptors 3 (N, O, O)Pyridine nitrogen can act as a weak acceptor or pH-dependent switch.
pKa (Acid) ~4.8Ionized at physiological pH; requires masking (prodrug/amide) for CNS penetration.

Part 2: Synthetic Architectures

To access this scaffold, two primary synthetic workflows are employed: Cross-Coupling (for precise decoration) and Cyclocondensation (for fused-ring analogs like quinolines).

Protocol A: The Suzuki-Miyaura Route (Precision Synthesis)

This method is preferred for generating libraries of 2-phenylisonicotinic acid derivatives with varied substituents on the phenyl ring.

Reagents:

  • Substrate: 2-chloroisonicotinic acid (or methyl ester).

  • Partner: Phenylboronic acid derivatives (e.g., 4-fluoro, 3-trifluoromethyl).

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base: K2CO3 or Cs2CO3.

  • Solvent: Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloroisonicotinic acid methyl ester (1.0 eq) and arylboronic acid (1.2 eq) in degassed Dioxane/Water.

  • Activation: Add K2CO3 (2.5 eq) and Pd catalyst (5 mol%). Purge with Nitrogen for 5 minutes.

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC/LC-MS.

  • Workup: Filter through Celite. Extract with EtOAc. Wash with brine.

  • Hydrolysis (if Ester): Treat with LiOH in THF/Water to reveal the free acid.

Protocol B: The Pfitzinger Reaction (Quinoline Analogs)

For HDAC inhibitors, the benzo-fused analog (2-phenylquinoline-4-carboxylic acid) is often required.

Reagents: Isatin, Acetophenone, KOH (33%), Ethanol. Mechanism: Base-catalyzed condensation of isatin with a ketone followed by ring expansion.

SynthesisWorkflow Start Starting Material: 2-Chloroisonicotinic Acid Coupling Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Start->Coupling + Aryl Boronic Acid Scaffold Core Scaffold: 2-Phenylisonicotinic Acid Coupling->Scaffold Yield: 70-90% Deriv1 Target A: Amides (P2X7 Antagonists) Scaffold->Deriv1 Amine coupling (EDC/HOBt) Deriv2 Target B: Hydroxamic Acids (HDAC Inhibitors) Scaffold->Deriv2 NH2OH (Zinc Binding) Deriv3 Target C: Hydrazides (Antimicrobial) Scaffold->Deriv3 N2H4 (Prodrug)

Figure 1: Divergent synthetic pathways from the core 2-phenylisonicotinic acid scaffold to therapeutic classes.

Part 3: Therapeutic Applications & Mechanism of Action[1][2]

Oncology: HDAC Inhibition (Epigenetic Modulation)

Derivatives of 2-phenylquinoline-4-carboxylic acid (the fused analog) have emerged as potent Histone Deacetylase (HDAC) inhibitors.[1][2]

  • Mechanism: The carboxylic acid is converted to a hydroxamic acid (ZBG: Zinc Binding Group). The phenyl ring sits in the HDAC "cap" region, while the hydroxamic acid chelates the Zinc ion in the catalytic tunnel.

  • Key Compound (D28): A 2-substituted phenylquinoline-4-carboxylic acid derivative showing high selectivity for HDAC3 .[1][2]

  • Biological Outcome: Induces G2/M cell cycle arrest and apoptosis in leukemia (K562) cell lines.

Neuro-Inflammation: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated cation channel involved in the release of pro-inflammatory cytokines (IL-1β).

  • Scaffold Role: The 2-phenylisonicotinamide motif serves as a competitive antagonist. The amide linker provides hydrogen bonding interactions, while the phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Therapeutic Value: Treatment of neuropathic pain and neurodegenerative disorders (e.g., Alzheimer's, MS).

Infectious Disease: Antimycobacterial Agents

Building on the legacy of Isoniazid (isonicotinic acid hydrazide), 2-phenyl derivatives are explored to overcome drug resistance.

  • Lipophilicity: The added phenyl group increases penetration through the waxy mycobacterial cell wall.

  • Activity: Hydrazone derivatives of 2-phenylisonicotinic acid show activity against Mycobacterium tuberculosis and Bacillus cereus.

SignalingPathway Inhibitor 2-Phenylisonicotinic Derivative (Hydroxamate) HDAC HDAC Enzyme (Zinc Active Site) Inhibitor->HDAC Chelates Zn2+ Chromatin Chromatin Structure HDAC->Chromatin Inhibits Deacetylation GeneExp Gene Expression (p21, Pro-apoptotic) Chromatin->GeneExp Increases Acetylation CellDeath Apoptosis / Cell Cycle Arrest GeneExp->CellDeath Tumor Suppression

Figure 2: Mechanism of Action for HDAC inhibition by phenylisonicotinic acid derivatives.

Part 4: Experimental Validation (Self-Validating Protocol)

Protocol: Evaluation of HDAC Inhibitory Activity (Fluorometric Assay) To verify the efficacy of a synthesized hydroxamic acid derivative.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Substrate: Fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Procedure:

    • Incubate purified HDAC isoform (e.g., HDAC3) with the test compound (0.1 nM – 10 µM) for 30 mins at 37°C.

    • Add substrate (50 µM) and incubate for 30 mins.

    • Stop reaction with developer solution (Trypsin/TSA).

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Validation:

    • Positive Control: SAHA (Vorinostat).

    • Negative Control: DMSO only.

    • Calculation: % Inhibition = [1 - (RFU_sample / RFU_control)] * 100.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022). Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI Molecules. (2025). Available at: [Link]

  • Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Frontiers in Pharmacology. (2025). Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. (2016). Available at: [Link]

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The Solubility Profile of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid, a novel compound of interest in drug discovery. A detailed theoretical assessment of the molecule's physicochemical properties is presented, drawing on the known characteristics of its isonicotinic acid core and the influence of the trifluoromethoxy-substituted phenyl ring. This guide outlines robust, step-by-step protocols for determining both kinetic and thermodynamic solubility in aqueous and organic media, providing researchers and drug development professionals with the necessary framework to experimentally characterize this and similar new chemical entities. The causality behind experimental choices and the importance of a multi-faceted approach to solubility assessment in early-stage preclinical development are emphasized throughout.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. Among these properties, solubility is a critical determinant of a compound's "drug-like" nature, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1] Insufficient solubility can lead to erratic absorption, low bioavailability, and an underestimation of in vivo toxicity, ultimately halting the development of a potentially valuable therapeutic agent.[2][3]

This guide focuses on 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid, a molecule that combines the ionizable isonicotinic acid scaffold with a highly lipophilic trifluoromethoxyphenyl substituent. Understanding the interplay between these two moieties is key to predicting and experimentally verifying its solubility in both aqueous physiological environments and the organic solvents frequently used in synthesis and formulation.[4][5]

Molecular Structure and Physicochemical Properties: A Predictive Analysis

A thorough understanding of a molecule's structural features is paramount to predicting its solubility behavior. The structure of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid is presented below.

G start Start: Compound in DMSO Stock prep_plate Prepare 96-well plate with serial dilutions of DMSO stock start->prep_plate add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) to each well prep_plate->add_buffer incubate Incubate with shaking (e.g., 1-2 hours at room temperature) add_buffer->incubate measure Measure turbidity (nephelometry) or filter and measure concentration (UV/LC-MS) incubate->measure analyze Analyze data to determine precipitation point measure->analyze end End: Kinetic Solubility Value (µg/mL or µM) analyze->end G start Start: Excess solid compound add_solvent Add solvent (aqueous buffer or organic solvent) start->add_solvent equilibrate Equilibrate with shaking/stirring (e.g., 24-48 hours) add_solvent->equilibrate separate Separate solid from supernatant (centrifugation/filtration) equilibrate->separate quantify Quantify concentration in supernatant (HPLC-UV/LC-MS) separate->quantify end End: Thermodynamic Solubility Value (µg/mL or µM) quantify->end

Caption: Workflow for a thermodynamic (shake-flask) solubility assay.

  • Preparation: Add an excess amount of solid 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid to a series of vials.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent. For a comprehensive profile, this should include:

    • Aqueous buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) to assess pH-dependent solubility.

    • A selection of organic solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, heptane).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached. 4[6][7]. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a calibration curve of the compound in the relevant solvent. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Expected Solubility Profile and Data Interpretation

Based on the theoretical analysis and the proposed experimental work, the following solubility profile for 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid can be anticipated.

Aqueous Solubility

The aqueous solubility is expected to be low in the pH range of 3 to 6 and to increase significantly at pH values below 2 and above 7. This "U-shaped" solubility-pH profile is characteristic of amphoteric compounds.

Table 2: Predicted Aqueous Thermodynamic Solubility Profile

pH of Aqueous BufferExpected SolubilityRationale
2.0Moderate to HighProtonation of the pyridine nitrogen leads to a soluble cationic species.
4.5LowNear the pKa of the carboxylic acid; a mixture of neutral, zwitterionic, and ionic species exists, often resulting in minimal solubility.
7.4 (Physiological)Low to ModerateDeprotonation of the carboxylic acid leads to a soluble anionic species, though the high lipophilicity of the molecule will limit overall solubility.
Organic Solvent Solubility

The solubility in organic solvents will be governed by the principle of "like dissolves like." The presence of the polar isonicotinic acid head group and the large, non-polar trifluoromethoxyphenyl tail suggests a nuanced profile.

Table 3: Predicted Organic Solvent Solubility Profile

SolventPolarityExpected SolubilityRationale
HeptaneNon-polarVery LowInadequate interaction with the polar isonicotinic acid moiety.
DichloromethaneModerately PolarModerateCan solvate the aromatic rings, but may have limited interaction with the highly polar carboxylic acid.
Ethyl AcetateModerately PolarModerate to GoodCan act as a hydrogen bond acceptor for the carboxylic acid proton.
Ethanol/MethanolPolar, ProticGood to HighCan form hydrogen bonds with both the carboxylic acid and the pyridine nitrogen.
AcetonitrilePolar, AproticModerate to GoodThe dipole moment can interact favorably with the polar functionalities of the molecule.
Dimethyl Sulfoxide (DMSO)Polar, AproticVery HighExcellent solvent for a wide range of drug-like molecules.

Conclusion and Future Directions

The solubility of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid is predicted to be a complex interplay of its ionizable isonicotinic acid core and its highly lipophilic substituted phenyl ring. A low intrinsic aqueous solubility is anticipated, which can be modulated by pH. The compound is expected to be more soluble in polar organic solvents.

This guide provides the theoretical foundation and practical, detailed protocols for the comprehensive experimental determination of this compound's solubility profile. The data generated from these studies will be invaluable for guiding medicinal chemistry efforts, selecting appropriate vehicles for in vivo studies, and informing early-stage formulation strategies. For drug development professionals, a thorough and early characterization of solubility is not merely a data-gathering exercise; it is a critical step in de-risking a project and paving the way for a successful preclinical and clinical development program.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 18-22.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • ChemicalBook. Isonicotinic acid.
  • Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Scribd. Isonicotinic Acid pKa Study.
  • The Merck Index Online. Isonicotinic Acid.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5922, Isonicotinic acid.
  • ChemicalBook. Isonicotinic acid CAS#: 55-22-1.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Byrne, F. P., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering.
  • WuXi AppTec. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • U.S. Pharmacopeia. (2023). USP 1236 Solubility Measurements Guide.
  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF.
  • Evotec. Thermodynamic Solubility Assay.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Creative Biolabs. (2019). Solubility Assessment Service.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubChemLite. 3-(trifluoromethyl)isonicotinic acid (C7H4F3NO2).
  • Chem-Impex. 3-(Trifluoromethoxy)phenylboronic acid.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123866, 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7376, 3-(Trifluoromethyl)phenol.
  • Jeschke, P. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 21.

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An In-Depth Technical Guide to Predicting the Metabolic Stability of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive framework for predicting the metabolic stability of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, a molecule possessing two key structural motifs with significant metabolic implications: a trifluoromethoxy-substituted phenyl ring and an isonicotinic acid core. We will explore the underlying chemical principles governing the metabolic fate of these moieties and detail a multi-pronged approach for stability assessment, integrating robust in vitro experimental protocols with predictive in silico modeling. This document is intended for researchers and scientists in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Imperative of Metabolic Stability

In the early stages of drug discovery, a primary objective is to design molecules that not only exhibit potent and selective pharmacology but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Among these, metabolic stability is a pivotal parameter. It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[2][4] A compound with high metabolic stability is cleared more slowly from the body, which can lead to a longer duration of action and potentially a more convenient dosing regimen for patients.[2] Conversely, a compound that is rapidly metabolized may have a short half-life, leading to low bioavailability and the need for frequent administration.[2] Therefore, an early understanding of a compound's metabolic stability is crucial for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success.[1][3]

The subject of this guide, 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, presents an interesting case for metabolic stability prediction due to its distinct structural features.

  • The Trifluoromethoxy Group (-OCF3): This functional group has gained prominence in medicinal chemistry as a means to enhance metabolic stability.[5][6] The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism.[6][7] The electron-withdrawing nature of the -OCF3 group can also deactivate the aromatic ring towards oxidative metabolism.[5][8]

  • The Isonicotinic Acid Moiety: As a carboxylic acid derivative of a pyridine ring, this part of the molecule is a potential site for Phase II conjugation reactions.[9][10] Specifically, the carboxylic acid group can undergo glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to form a more water-soluble metabolite that is readily excreted.[9][10]

This guide will systematically address the prediction of metabolic stability for this compound by outlining a logical progression from theoretical considerations to practical experimental and computational workflows.

Predicted Metabolic Profile of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Based on the chemical structure, we can hypothesize the primary metabolic pathways for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid.

Phase I Metabolism: The Role of the Trifluoromethoxy Group

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role.[11][12] For our target molecule, the trifluoromethoxy group is expected to significantly hinder oxidative metabolism of the phenyl ring.[6] The high strength of the C-F bond makes the trifluoromethyl group itself resistant to oxidation.[7] Furthermore, the strong electron-withdrawing nature of the -OCF3 group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[8][13] While some minor hydroxylation on the phenyl or pyridine ring cannot be entirely ruled out, it is predicted to be a minor pathway.

Phase II Metabolism: The Significance of the Isonicotinic Acid Moiety

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[14] The carboxylic acid group of the isonicotinic acid moiety is a prime target for glucuronidation by UGTs.[9][10][15] This is a common metabolic pathway for compounds containing a carboxylic acid function.[16] The resulting acyl-glucuronide is a highly polar metabolite that can be efficiently eliminated from the body. Another potential, though likely less significant, Phase II pathway for the isonicotinic acid portion is conjugation with glycine to form isonicotinyl glycine.[17][18]

The following diagram illustrates the predicted primary metabolic pathway.

Metabolic Pathway Parent 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid PhaseII Acyl-glucuronide (Major Metabolite) Parent->PhaseII UGT-mediated Glucuronidation

Caption: Predicted major metabolic pathway for the target molecule.

In Vitro Experimental Protocols for Metabolic Stability Assessment

To experimentally determine the metabolic stability of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, a tiered approach using subcellular fractions and intact cells is recommended.

Liver Microsomal Stability Assay

This assay is a common starting point to assess Phase I metabolic stability, as liver microsomes are rich in CYP enzymes.[14][19][20]

Objective: To determine the rate of disappearance of the test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[7][19]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solution in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the same buffer.

    • Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • Include control wells:

      • Minus-cofactor control (to assess non-NADPH dependent degradation).[19]

      • Heat-inactivated microsome control (to assess chemical instability).

      • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][21]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[20]

The following diagram illustrates the workflow for the liver microsomal stability assay.

Microsomal Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Solution Incubate Incubate at 37°C Prep_Compound->Incubate Prep_Microsomes Prepare Liver Microsome Suspension Prep_Microsomes->Incubate Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Initiate with NADPH Incubate->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Start_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t1/2 and CLint LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

To obtain a more comprehensive picture of metabolic stability, including both Phase I and Phase II pathways, an assay using intact hepatocytes is essential.[22][23][24]

Objective: To determine the rate of disappearance of the test compound in a suspension of cryopreserved hepatocytes, which contain a full complement of drug-metabolizing enzymes and cofactors.[23][24]

Detailed Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 106 viable cells/mL).[25][26]

  • Incubation:

    • In a non-coated plate, add the test compound working solution (final concentration typically 1 µM).[22][26]

    • Pre-incubate the plate at 37°C in a shaking incubator.

    • Initiate the reaction by adding the hepatocyte suspension to the wells.[25]

    • Include controls:

      • Vehicle control.

      • Heat-inactivated hepatocyte control to assess non-enzymatic degradation.[25]

      • Positive control compounds for both Phase I (e.g., verapamil) and Phase II (e.g., 7-hydroxycoumarin) metabolism.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and stop the reaction with a cold organic solvent containing an internal standard.[25][27]

  • Sample Analysis:

    • Process the samples as described for the microsomal stability assay (centrifugation followed by LC-MS/MS analysis).

  • Data Analysis:

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) as described previously. These values can be used to predict in vivo hepatic clearance.[22]

The following diagram illustrates the workflow for the hepatocyte stability assay.

Hepatocyte Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Solution Incubate Incubate at 37°C Prep_Compound->Incubate Prep_Hepatocytes Thaw & Prepare Hepatocyte Suspension Start_Reaction Initiate with Hepatocytes Prep_Hepatocytes->Start_Reaction Incubate->Start_Reaction Time_Points Sample at Time Points (0, 15, 30, 60, 120 min) Start_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Remove Debris Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t1/2 and CLint LCMS->Data

Caption: Workflow for the in vitro hepatocyte stability assay.

In Silico Prediction of Metabolic Stability

In addition to experimental methods, computational or in silico tools can provide valuable early insights into metabolic stability.[28][29] These methods use the chemical structure of a compound to predict its metabolic fate.[29]

Approaches:

  • Ligand-Based Methods: These approaches use quantitative structure-activity relationship (QSAR) models built from large datasets of compounds with known metabolic stability.[29][30] By analyzing the structural features of these compounds, the models can predict the stability of new molecules.

  • Structure-Based Methods: These methods involve docking the compound into the three-dimensional structures of drug-metabolizing enzymes (e.g., CYP isoforms) to predict the likelihood of binding and subsequent metabolism.[29]

  • Machine Learning and Deep Learning Models: More recently, advanced machine learning and deep learning algorithms have been applied to large datasets of metabolic stability data to build highly predictive models.[31][32]

For 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, in silico models can be used to:

  • Predict the most likely sites of metabolism on the molecule.

  • Estimate its overall metabolic stability and intrinsic clearance.

  • Identify the specific CYP or UGT isoforms that are most likely to be involved in its metabolism.

It is important to note that in silico predictions should be used as a guide and should always be confirmed with experimental data.[28]

Data Interpretation and Integration

The data generated from both in vitro and in silico approaches should be integrated to build a comprehensive metabolic stability profile for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid.

Data Summary Table:

Assay/MethodKey ParametersPredicted Outcome for 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acidRationale
Liver Microsomal Stability t1/2, CLintHigh stability (long t1/2, low CLint)The -OCF3 group is expected to block CYP-mediated oxidation.[6][7]
Hepatocyte Stability t1/2, CLintModerate to low stability (shorter t1/2, higher CLint compared to microsomes)The carboxylic acid is a likely substrate for UGT-mediated glucuronidation.[9][10]
In Silico Prediction Site of metabolism, CLint predictionMajor site of metabolism predicted to be the carboxylic acid group via glucuronidation.Consistent with known metabolic pathways for this functional group.[9][10]

Interpretation:

A likely outcome for this compound is high stability in the liver microsomal assay, indicating resistance to Phase I metabolism. However, the hepatocyte assay may reveal a faster rate of clearance due to Phase II conjugation of the carboxylic acid. This discrepancy would highlight the importance of the isonicotinic acid moiety in the overall metabolic clearance of the molecule.

Conclusion

Predicting the metabolic stability of a drug candidate like 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid requires a multifaceted approach that combines a theoretical understanding of its chemical structure with rigorous experimental and computational evaluation. The presence of the trifluoromethoxy group suggests a low susceptibility to oxidative metabolism, while the isonicotinic acid core points towards clearance via conjugation pathways. By employing the detailed in vitro protocols and leveraging the predictive power of in silico models as outlined in this guide, researchers can gain a robust understanding of the metabolic fate of this compound. This knowledge is invaluable for making informed decisions during the lead optimization process and ultimately contributes to the development of safer and more effective medicines.

References

  • ADME 101: In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (2006). Vertex AI Search.
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Methodological & Application

Scalable Synthetic Routes for Trifluoromethoxy Phenyl Isonicotinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to profoundly influence a molecule's physicochemical properties. Its introduction can enhance metabolic stability, increase lipophilicity, and modulate conformation, often leading to improved pharmacokinetic profiles and target-binding affinity[1][2][3]. Concurrently, the isonicotinic acid scaffold remains a privileged structure in drug discovery, most famously represented by the anti-tubercular agent isoniazid[4][5][6].

The convergence of these two motifs—the trifluoromethoxy-substituted phenyl ring and the isonicotinic acid core—presents a class of compounds with high potential for the development of novel therapeutics. However, the synthesis of these molecules on a scale suitable for drug development presents unique challenges, including the controlled introduction of the -OCF3 group and the efficient construction of the biaryl backbone.

This technical guide provides a detailed overview of scalable and robust synthetic strategies for the preparation of trifluoromethoxy phenyl isonicotinic acids. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into process optimization and scalability. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for accessing these valuable compounds.

Part 1: Strategic Overview and Retrosynthetic Analysis

The successful synthesis of a target molecule on scale hinges on a sound retrosynthetic strategy. For a generic trifluoromethoxy phenyl isonicotinic acid, two primary bond disconnections are of strategic importance: the C-C bond linking the phenyl and pyridine rings, and the C-O bond of the trifluoromethoxy group. This leads to three main strategic approaches.

G cluster_0 Retrosynthetic Disconnections Target Trifluoromethoxy Phenyl Isonicotinic Acid Disconnection1 C(aryl)-C(pyridyl) Bond Formation (Cross-Coupling) Target->Disconnection1 Disconnection2 C(aryl)-O(CF3) Bond Formation (Trifluoromethoxylation) Target->Disconnection2 StrategyB Strategy B: Biaryl Cross-Coupling Disconnection1->StrategyB Key Step StrategyC Strategy C: Pyridine Ring Construction Disconnection1->StrategyC Pre-formed StrategyA Strategy A: Late-Stage Trifluoromethoxylation Disconnection2->StrategyA Key Step

Caption: High-level retrosynthetic strategies for trifluoromethoxy phenyl isonicotinic acids.

  • Strategy A: Late-Stage Trifluoromethoxylation: Involves forming the biaryl core first, followed by the introduction of the -OCF3 group onto the phenolic precursor. This can be advantageous if the coupling reaction is incompatible with the trifluoromethoxy group, but often suffers from limited substrate scope for the fluorination step.

  • Strategy B: Biaryl Cross-Coupling: This is the most common and generally most scalable approach. It involves coupling a pre-functionalized trifluoromethoxy phenyl species (e.g., a boronic acid) with a functionalized isonicotinic acid derivative.

  • Strategy C: Pyridine Ring Construction: This involves building the isonicotinic acid ring onto a pre-existing trifluoromethoxy-phenyl precursor. While powerful for generating novel substitution patterns, this approach is often less direct and may involve more steps than cross-coupling strategies[7][8][9].

For scalability, robustness, and starting material availability, Strategy B (Biaryl Cross-Coupling) is the most industrially viable and will be the primary focus of this guide.

Part 2: Key Transformations and Methodologies

Introduction of the Trifluoromethoxy Group

The synthesis of trifluoromethoxy-arenes is non-trivial due to the inherent instability of the trifluoromethoxide anion, which can readily decompose[1]. However, several reliable methods have been developed.

MethodReagentsScalabilityKey AdvantagesKey Limitations
Nucleophilic AgOCF₃, CsOCF₃, Cu(I)ModerateWell-established for aryl halides/diazonium salts.[2]Stoichiometric use of expensive silver/cesium salts.
Radical/Electrophilic Togni Reagents, Umemoto ReagentsGoodMild conditions, excellent functional group tolerance, applicable to phenols.[3][10]Reagents can be costly for very large scale.
From Trichloromethyl Ethers SbF₃/SbCl₅, HFExcellentHistorically used for bulk manufacturing; inexpensive starting materials.[10]Harsh reaction conditions (high temp/pressure), limited functional group tolerance.
From Aryl Xanthates Pyridine-HF, DBHGoodAvoids very harsh acids.[10]Requires preparation of xanthate precursor.

For the purpose of Strategy B, the key starting material is often a (trifluoromethoxy)phenylboronic acid or halide. These are readily prepared from the corresponding phenols or anilines, making the radical/electrophilic trifluoromethoxylation of phenols a highly attractive and modern entry point.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the workhorse for scalable C-C bond formation in the pharmaceutical industry due to its high functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two aryl groups couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

SuzukiCycle cluster_cycle Pd0 Pd(0)L₂ OA Oxidative Addition Ar1X R-Py-X (Halide) Ar1X->OA Ar2B Ar-(OCF₃)-B(OR)₂ (Boronic Acid/Ester) TM Transmetalation Ar2B->TM Product R-Py-Ar-(OCF₃) Base Base (e.g., K₂CO₃) Base->TM Pd_intermediate1 [Ar¹-Pd(II)-X]L₂ OA->Pd_intermediate1 Pd_intermediate2 [Ar¹-Pd(II)-Ar²]L₂ TM->Pd_intermediate2 RE Reductive Elimination RE->Pd0 Catalyst Regeneration RE->Product Pd_intermediate1->TM Pd_intermediate2->RE

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A critical consideration for synthesizing isonicotinic acids is the potential for the carboxylic acid group to interfere with the reaction. Therefore, it is standard practice to use an ester derivative (e.g., methyl or ethyl isonicotinate) for the coupling, followed by a final saponification step.

Part 3: Scalable Protocol for 3-(4-Trifluoromethoxy)phenyl)isonicotinic Acid

This section details a robust, multi-gram scale synthesis based on the Suzuki-Miyaura coupling strategy (Strategy B).

Workflow Start1 Methyl 3-bromoisonicotinate Step1 Step 1: Suzuki Coupling PdCl₂(dppf), K₂CO₃ Dioxane/H₂O, 85 °C Start1->Step1 Start2 4-(Trifluoromethoxy)phenylboronic acid Start2->Step1 Intermediate Methyl 3-(4-(trifluoromethoxy)phenyl)isonicotinate Step1->Intermediate Step2 Step 2: Saponification NaOH (aq), MeOH 60 °C Intermediate->Step2 FinalProduct 3-(4-(Trifluoromethoxy)phenyl)isonicotinic acid Step2->FinalProduct

Caption: Overall workflow for the scalable synthesis of the target molecule.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 3-(4-(trifluoromethoxy)phenyl)isonicotinate.

Materials:

Reagent M.W. Amount Moles Equiv.
Methyl 3-bromoisonicotinate 216.03 10.0 g 46.3 mmol 1.0
4-(Trifluoromethoxy)phenylboronic acid 205.95 11.5 g 55.6 mmol 1.2
PdCl₂(dppf)·CH₂Cl₂ 816.64 1.13 g 1.39 mmol 0.03
Potassium Carbonate (K₂CO₃) 138.21 19.2 g 139 mmol 3.0
1,4-Dioxane - 200 mL - -

| Deionized Water | - | 50 mL | - | - |

Procedure:

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 3-bromoisonicotinate (10.0 g), 4-(trifluoromethoxy)phenylboronic acid (11.5 g)[11], and potassium carbonate (19.2 g).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane (200 mL) and deionized water (50 mL). Stir the suspension for 15 minutes while bubbling nitrogen through the mixture to degas the solvents.

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (1.13 g), to the flask. The choice of a dichlorodiphenylphosphinoferrocene (dppf) ligand is common for cross-couplings involving heteroaromatic halides as it promotes efficient oxidative addition and reductive elimination[12][13].

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (3 x 50 mL).

    • Transfer the combined filtrate to a separatory funnel. Add 200 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl ester as a white to off-white solid.

    • Expected Yield: 80-90%.

    • Commercial Availability: This intermediate is also commercially available[14].

Protocol 2: Saponification

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

Materials:

Reagent M.W. Amount Moles Equiv.
Methyl 3-(4-(trifluoromethoxy)phenyl)isonicotinate 297.23 11.0 g 37.0 mmol 1.0
Sodium Hydroxide (NaOH) 40.00 2.96 g 74.0 mmol 2.0
Methanol - 100 mL - -
Deionized Water - 50 mL - -

| 2M Hydrochloric Acid | - | ~40 mL | - | - |

Procedure:

  • Setup: Dissolve the methyl ester (11.0 g) in methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2.96 g) in water (50 mL) and add this solution to the flask.

  • Reaction: Heat the mixture to 60 °C and stir for 2-4 hours. The reaction should become a clear solution. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with 100 mL of water.

    • Slowly acidify the solution to pH 3-4 by the dropwise addition of 2M HCl. A white precipitate will form. The choice of pH is critical to ensure complete protonation of the carboxylic acid without affecting the pyridine nitrogen significantly.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (3 x 30 mL).

    • Dry the solid in a vacuum oven at 50 °C overnight.

  • Purity and Yield: The product is typically obtained in high purity (>98%) without further purification.

    • Expected Yield: 90-98%.

Part 4: Troubleshooting and Final Considerations

ProblemPotential CauseRecommended Solution
Low Suzuki Coupling Yield Inactive catalyst.Ensure the reaction is performed under a strictly inert atmosphere. Use freshly opened, high-quality catalyst and degassed solvents.
Poor quality boronic acid.Boronic acids can dehydrate to form boroxines. Use fresh, high-purity material or consider recrystallization.
Incomplete Saponification Insufficient base or reaction time.Increase the equivalents of NaOH to 2.5-3.0 and extend the reaction time. Confirm completion by LC-MS before work-up.
Purification Difficulties (Ester) Co-elution of byproducts (e.g., homo-coupled boronic acid).Optimize chromatography gradient. A pre-wash of the crude organic layer with a dilute base can sometimes remove acidic byproducts.
Product Oiling Out During Acidification Product has lower melting point or is less crystalline.Ensure slow addition of acid with vigorous stirring in an ice bath. If oiling persists, extract the product with a suitable organic solvent (e.g., ethyl acetate) after acidification.

The synthesis of trifluoromethoxy phenyl isonicotinic acids is a critical capability for modern drug discovery programs. While several strategies exist, a synthetic route based on a late-stage Suzuki-Miyaura cross-coupling of a protected halo-isonicotinate with a (trifluoromethoxy)phenylboronic acid represents the most scalable, robust, and economically viable approach. The protocols detailed in this guide provide a validated pathway to access these molecules on a multi-gram scale, empowering research and development teams to accelerate their discovery efforts.

References

  • The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (Source: Benchchem)
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  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. (Source: PMC)
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  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies | Bentham Science Publishers. (Source: Bentham Science Publishers)
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (Source: MDPI)
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. | The Journal of Organic Chemistry - ACS Publications. (Source: The Journal of Organic Chemistry)
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate.
  • Efficient Synthesis of 2-(Trifluoromethyl)
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Application Note: Strategies for the Esterification of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development. The unique electronic and structural characteristics of this molecule—namely the electron-withdrawing trifluoromethoxy group and the basic pyridine nitrogen—present specific challenges for standard esterification protocols. This guide analyzes the substrate's reactivity and details several robust methodologies, including classic Fischer-Speier esterification, acid chloride-mediated synthesis, and modern coupling-based approaches like the Steglich esterification. For each method, we provide detailed, step-by-step protocols, discuss the underlying chemical principles, and offer optimization strategies to guide researchers toward successful synthesis.

Scientific Foundation: Analyzing the Substrate

A successful synthesis strategy begins with a thorough understanding of the starting material. The structure of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid incorporates several features that dictate the optimal reaction conditions for its esterification.

  • The Isonicotinic Acid Core: Isonicotinic acid is a pyridine-4-carboxylic acid. The lone pair of electrons on the pyridine nitrogen atom makes it basic. Under strongly acidic conditions, such as those used in traditional Fischer esterification, this nitrogen can be protonated. This protonation deactivates the aromatic system towards electrophilic attack but, more critically, can decrease the nucleophilicity of the carbonyl oxygen of the carboxylic acid, thereby slowing the reaction.

  • The Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is transmitted through the phenyl ring to the isonicotinic acid moiety. The presence of electron-withdrawing groups can destabilize the ground state, which may accelerate the rate of nucleophilic acyl substitution.[1] However, it also reduces the basicity of the carbonyl oxygen, making its initial protonation—the key activation step in acid-catalyzed esterification—more difficult.[2][3]

  • Steric Considerations: The phenyl substituent at the 3-position introduces a degree of steric hindrance around the carboxylic acid at the 4-position. While not extreme, this bulk can impede the approach of the alcohol nucleophile, potentially requiring more forcing conditions or longer reaction times compared to unsubstituted isonicotinic acid.[4][5]

This analysis suggests that while standard methods may be applicable, they will likely require optimization. Alternatively, methods that do not rely on strong acid catalysis or that activate the carboxylic acid through different means may provide a more efficient and reliable route to the desired ester.

Recommended Esterification Protocols

Based on the substrate's characteristics, we have outlined three primary methods, ranging from classical to modern, each with distinct advantages and considerations.

Protocol 1: Modified Fischer-Speier Esterification

This is the most traditional and cost-effective method, relying on an acid catalyst and an excess of alcohol to drive the equilibrium toward the ester product.[2][3][6][7] For this specific substrate, modifications are necessary to overcome the deactivating effects of the pyridine and trifluoromethoxy groups.

Causality: The reaction is driven by a large excess of the alcohol, which acts as both reactant and solvent, shifting the reaction equilibrium forward.[6] A strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9] The removal of water, a byproduct, is crucial to prevent the reverse hydrolysis reaction.[2][10]

Detailed Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a co-solvent like toluene), add 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid (1.0 eq).

  • Add the desired alcohol in large excess (e.g., 20-50 eq). The alcohol can often serve as the solvent.[11] For higher boiling alcohols, toluene can be used as a co-solvent to facilitate azeotropic water removal.[10]

  • Carefully add the acid catalyst. Recommended catalysts include concentrated sulfuric acid (0.1-0.3 eq) or p-toluenesulfonic acid (0.1-0.3 eq).[10][12]

  • Heat the reaction mixture to reflux. The temperature will be dictated by the boiling point of the alcohol or the azeotrope.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the substrate's deactivation, reaction times may be prolonged (8-24 hours).[8][12]

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[8][9]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ester product via column chromatography or recrystallization.

Protocol 2: Acyl Chloride Formation and Subsequent Esterification

This robust, two-step method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid to a highly reactive acyl chloride intermediate.[5] This is particularly effective for deactivated or sterically hindered acids.[11]

Causality: Thionyl chloride (SOCl₂) or oxalyl chloride reacts with the carboxylic acid to form an acyl chloride hydrochloride.[13][14] This intermediate is much more electrophilic than the parent carboxylic acid and reacts readily with alcohols, even without a catalyst. A non-nucleophilic base like triethylamine (TEA) or pyridine is typically added in the second step to scavenge the HCl produced, driving the reaction to completion.[13]

Detailed Step-by-Step Methodology:

Step A: Formation of the Acyl Chloride Hydrochloride

  • In a fume hood, suspend 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[13][14]

  • Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution (SO₂ and HCl) ceases.

  • Cool the mixture and remove the excess SOCl₂ under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting solid is the crude isonicotinoyl chloride hydrochloride, which is often used directly in the next step.[13]

Step B: Reaction with Alcohol

  • Dissolve the crude acyl chloride hydrochloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add the desired alcohol (1.1-1.5 eq) followed by the slow, dropwise addition of a base such as triethylamine (2.2-3.0 eq) to neutralize both the HCl salt and the HCl generated during the reaction.[13]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Steglich Esterification using a Carbodiimide Coupling Agent

The Steglich esterification is an exceptionally mild and efficient method that proceeds at room temperature, making it ideal for substrates with sensitive functional groups or those prone to side reactions at higher temperatures.[15][16]

Causality: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[16][17] However, this intermediate can slowly rearrange to a stable N-acylurea byproduct. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to intercept the O-acylisourea, forming a reactive N-acylpyridinium species ("active ester") which rapidly reacts with the alcohol, suppressing the side reaction and accelerating the esterification.[15][16] The thermodynamic driving force is the formation of the very stable dicyclohexylurea (DCU) or the water-soluble equivalent.[15]

Detailed Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent, typically DCC (1.1 eq) or EDC (1.1 eq), in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-18 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Workup (DCC): Filter off the DCU precipitate and wash it with a small amount of the solvent. Concentrate the filtrate under reduced pressure.

  • Workup (EDC): Concentrate the reaction mixture directly.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography.

Data Presentation and Workflow
Comparative Summary of Protocols
FeatureFischer-Speier EsterificationAcyl Chloride MethodSteglich Esterification (DCC/EDC)
Conditions High temp (reflux), long reaction timesStep 1: Reflux. Step 2: 0°C to RT0°C to Room Temperature
Reagents Strong acid (H₂SO₄, TsOH), excess alcoholSOCl₂ or Oxalyl Chloride, Base (TEA)DCC or EDC, DMAP (catalyst)
Advantages Economical, simple reagents, good for simple alcoholsHigh yield, fast, reliable for deactivated acidsVery mild conditions, tolerates sensitive groups, good for hindered alcohols[16]
Disadvantages Harsh conditions, equilibrium limited, not for sensitive substrates[11]Two steps, requires handling of corrosive SOCl₂, stoichiometric baseStoichiometric coupling agent, byproduct removal (DCU), higher cost
Byproducts WaterSO₂, HCl, Triethylamine saltsDicyclohexylurea (DCU) or water-soluble urea
Experimental Workflow and Decision Logic

The choice of method depends on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups. The following diagram illustrates a logical approach to selecting a protocol.

Esterification_Workflow Protocol Selection for Esterification start Start with 3-(3-(CF3O)Ph)isonicotinic acid q1 Is the alcohol simple (e.g., MeOH, EtOH) and the scale large? start->q1 p1 Protocol 1: Fischer-Speier Esterification q1->p1 Yes q2 Is the substrate or alcohol acid/heat sensitive? q1->q2 No end_success Purified Ester p1->end_success p2 Protocol 2: Acyl Chloride Method q2->p2 No p3 Protocol 3: Steglich Esterification q2->p3 Yes p2->end_success p3->end_success

Caption: Decision workflow for selecting an appropriate esterification method.

Reaction Mechanism Visualization

Understanding the mechanism helps in troubleshooting and optimization. Below is a simplified mechanism for the DMAP-catalyzed acyl transfer in the Steglich esterification.

Steglich_Mechanism Key Acyl Transfer Step in Steglich Esterification RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + DCC - H₂O (formal) DCC DCC Acylpyridinium N-Acylpyridinium Ion (Highly Reactive 'Active Ester') O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP (Catalyst) Ester R-COOR' (Product) Acylpyridinium->Ester + R'-OH - DMAP (regenerated) Alcohol R'-OH

Caption: Role of DMAP in activating the O-acylisourea intermediate.

Troubleshooting and Optimization
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficient catalyst (Fischer).[8] 2. Reaction time too short.[8] 3. Presence of water in reagents/solvents. 4. Inactive coupling agent (Steglich).1. Incrementally increase acid catalyst loading. 2. Extend reaction time and monitor progress. 3. Use anhydrous solvents and reagents; employ a Dean-Stark trap.[8] 4. Use a fresh bottle of DCC or EDC.
Formation of N-Acylurea Side Product (Steglich) Slow reaction of the O-acylisourea intermediate with the alcohol allows for intramolecular rearrangement.Increase the amount of DMAP catalyst (up to 0.5 eq) to accelerate the formation and reaction of the N-acylpyridinium intermediate.[15]
Difficult Purification 1. Incomplete removal of DCU precipitate. 2. Unreacted starting acid.1. After filtering, cool the filtrate to 0°C to precipitate more DCU and re-filter. 2. Ensure the aqueous workup includes a thorough wash with NaHCO₃ solution to remove acidic starting material.
Product Decomposition High reaction temperatures (Fischer) leading to decarboxylation or other side reactions.[8]Switch to a milder method like the Steglich or Acyl Chloride protocol. If using Fischer, use a more efficient catalyst to allow for lower reflux temperatures.[8]
Conclusion

The esterification of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid requires careful consideration of its electronic and steric properties. While the classic Fischer-Speier method is viable with optimization (prolonged heating, excess alcohol), higher yields and cleaner reactions are often achieved through activation of the carboxylic acid. The formation of an acyl chloride intermediate provides a highly reliable route, whereas the Steglich esterification offers an exceptionally mild alternative suitable for complex or sensitive alcohols. The choice of protocol should be guided by the specific alcohol used, the required scale, and laboratory constraints, with the methods presented here offering a versatile toolkit for researchers in drug development and organic synthesis.

References
  • Christensen, M. (2025, October 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids. Google Patents.
  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PMC.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC.
  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. RSC Publishing. (2025, March 17).
  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. (2024, February 8).
  • Method for esterifying hindered carboxylic acids. European Patent Office.
  • Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. Benchchem.
  • Ester synthesis by esterification. Organic Chemistry Portal.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
  • Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. RSC Publishing. (2017, February 3).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Mitsunobu Reaction. Chemistry Steps. (2025, March 26).
  • Steglich esterification. Wikipedia.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready.
  • Acid to Ester - Common Conditions.
  • Steglich Esterification. SynArchive.
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Fischer Esterification-Typical Procedures. OperaChem. (2024, January 5).
  • Any procedure for the esterification of isonicotinic acid?. ResearchGate. (2017, March 17).
  • Fischer Esterification. Organic Chemistry Portal.
  • Steglich Esterification. Organic Chemistry Portal.
  • Product Class 5: Carboxylic Acid Esters.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.

Sources

Application Note: Crystallization & Purification of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated guide for the crystallization and purification of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid . This molecule represents a challenging class of "Amphiphilic Zwitterions"—possessing both a highly polar, zwitterionic headgroup (isonicotinic acid) and a lipophilic, fluorinated tail (trifluoromethoxy phenyl).

The protocols below are engineered to address the specific solubility dichotomy of this scaffold, ensuring high purity (>99.5%) and stable polymorph isolation suitable for pharmaceutical development.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6][7][8]

To crystallize this molecule effectively, one must understand the competition between its functional groups. The isonicotinic acid core exists in a zwitterionic equilibrium (pyridinium carboxylate) in neutral media, leading to high melting points and poor solubility in non-polar solvents. However, the 3-trifluoromethoxy (-OCF3) substituent adds significant lipophilicity, disrupting the crystal lattice energy typical of simple isonicotinic acids and increasing solubility in chlorinated solvents and alcohols.

Solvent SystemSolubility BehaviorUsage in Protocol
Water (pH 7) High (as Carboxylate salt)Dissolution (Step 1)
Water (pH 3-4) Very Low (Isoelectric Point)Precipitation (Step 2)
Ethanol/Methanol High (Hot), Moderate (Cold)Recrystallization Solvent
Acetonitrile ModerateSlurry Solvent
Heptane/Hexane InsolubleAntisolvent

Method A: Acid-Base Swing Precipitation (Primary Isolation)

Purpose: This is the critical "Crude Isolation" step. It removes inorganic salts, palladium catalysts (from Suzuki coupling), and non-acidic organic impurities. Mechanism: Exploits the pH-dependent solubility switch. The molecule is soluble as an anion (pH > 8) and cation (pH < 1), but precipitates at its isoelectric point (pI ≈ 3.5–4.0).

Protocol
  • Dissolution: Suspend the crude reaction residue in 1.0 M NaOH (5 volumes). Stir until a clear solution forms.

    • Checkpoint: If solids remain, filter through Celite to remove Pd-black or insoluble organic byproducts.

  • Extraction (Wash): Extract the aqueous alkaline layer twice with Ethyl Acetate (EtOAc) .

    • Why: This removes unreacted neutral starting materials and non-acidic impurities. Discard the organic layer.

  • Controlled Acidification: Cool the aqueous phase to 5–10°C. Slowly add 2.0 M HCl dropwise while monitoring pH.

    • Critical Step: As pH approaches 5.0, turbidity will appear. Continue adding HCl until pH 3.8 ± 0.2 is reached.

    • Note: Do not overshoot to pH < 1, or the hydrochloride salt may redissolve or form a hygroscopic sticky solid.

  • Aging: Stir the slurry at 5°C for 2 hours to allow Ostwald ripening (growth of filterable particles).

  • Filtration: Filter the white precipitate. Wash the cake with Water (3x) and Cold Acetone (1x) (to remove residual water and speed up drying).

  • Drying: Vacuum dry at 50°C for 12 hours.

Method B: Thermal Recrystallization (Polymorph Control)

Purpose: To upgrade purity from 95% to >99.5% and ensure a consistent crystalline habit (avoiding amorphous phases). Solvent System: Ethanol / Water (Antisolvent).

Protocol
  • Satuation: Charge the crude solid (from Method A) into a reactor. Add Absolute Ethanol (10 volumes).

  • Reflux: Heat to reflux (78°C). The solid should fully dissolve.

    • Troubleshooting: If undissolved particles remain after 15 min, hot filter. If the solution is colored, treat with activated carbon (5 wt%) for 10 mins, then filter.

  • Nucleation: Cool the solution slowly to 60°C.

  • Antisolvent Addition: Slowly add Deionized Water (warm, 50°C) dropwise.

    • Ratio: Target a final solvent ratio of Ethanol:Water = 1:1.

    • Observation: Stop water addition immediately upon observing persistent turbidity (cloud point).

  • Cooling Ramp:

    • Cool to 20°C at a rate of 10°C/hour.

    • Cool to 0–5°C and hold for 4 hours.

  • Isolation: Filter the crystalline solid. Wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 55°C.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for purifying this scaffold.

CrystallizationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Wash Wash with EtOAc (Remove Neutrals) Dissolve->Wash Remove Organics Acidify Acidify to pH 3.8 (Isoelectric Precip.) Wash->Acidify Aqueous Phase FilterCrude Filter Crude Solid Acidify->FilterCrude Precipitation Recryst Dissolve in Hot EtOH (Reflux) FilterCrude->Recryst Method B Antisolvent Add Water (Warm) until Cloud Point Recryst->Antisolvent Cool Controlled Cooling (0-5°C) Antisolvent->Cool Final Pure Crystalline Product (>99.5%) Cool->Final

Figure 1: Integrated purification workflow combining Acid-Base Swing (Method A) and Ethanol/Water Recrystallization (Method B).

Method C: Reactive Crystallization (For Salt Formation)

Context: If the free acid (zwitterion) has poor bioavailability, converting it to a hydrochloride or sodium salt is common.

  • HCl Salt: Dissolve free acid in THF . Add 1.1 eq of 4M HCl in Dioxane . The salt precipitates immediately.

  • Sodium Salt: Dissolve free acid in Ethanol . Add 1.0 eq of NaOH (aq) . Evaporate or add Heptane to precipitate.

Characterization & Specifications

After crystallization, the material must be validated against these specifications to ensure the removal of the specific impurities associated with this synthesis (e.g., boronic acids, isomers).

TestMethodAcceptance CriteriaNote
Appearance VisualWhite to Off-white crystalline powderYellowing indicates oxidation or Pd residues.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 99.5% AreaCritical to separate the 3-isomer from potential 2-isomer byproducts.
Residual Solvents GC-HeadspaceEtOH < 5000 ppmEnsure efficient drying.
Crystal Form XRPDMatches Reference PatternCheck for polymorph consistency between batches.
Pathway of Impurity Removal

The following diagram details how specific impurities are rejected during the chosen solvent protocols.

ImpurityRejection Crude Crude Mixture (Target + Impurities) Step1 Alkaline Wash (EtOAc/NaOH) Crude->Step1 Step2 Acid Precip (pH 3.8) Step1->Step2 Imp1 Neutral Organics (Start Material) Step1->Imp1 Removes Step3 EtOH/Water Recrystallization Step2->Step3 Imp2 Inorganic Salts (NaCl, NaBr) Step2->Imp2 Removes (Filtrate) Imp3 Trace Isomers & Oligomers Step3->Imp3 Removes (Mother Liquor) Target Pure Target Step3->Target

Figure 2: Impurity rejection logic. Specific steps are targeted to remove specific chemical classes.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Adding water (antisolvent) too fast or at too high a temperature, causing the lipophilic -OCF3 group to aggregate before the lattice forms.

  • Solution: Re-heat to dissolve the oil. Add a "seed crystal" at the cloud point. Cool much slower (5°C/hour).

Issue 2: Sticky Solid / Gel Formation

  • Cause: pH during Method A was dropped too low (< pH 2), protonating the pyridine nitrogen fully and forming a hydrated salt.

  • Solution: Adjust pH back to 3.8–4.0 using dilute NaOH. The gel should break into a filterable solid.

Issue 3: Low Yield

  • Cause: Product is too soluble in the Ethanol/Water mix.

  • Solution: Increase the Water:Ethanol ratio to 2:1 or cool to -10°C. Alternatively, switch to Isopropanol (IPA) as the solvent, which generally has lower solubility for this class of compounds than Ethanol.

References

  • Solubility of Isonicotinic Acid Derivatives

    • Source: "Solubilities of Isonicotinic Acid in Alcohols and Water."[1][2] Journal of Chemical & Engineering Data.

    • Relevance: Establishes the baseline solubility of the zwitterionic headgroup in protic solvents.
  • Purification of Aryl-Pyridine Carboxylic Acids

    • Source: "Pd(0)
    • Relevance: Validates the Acid-Base swing (pH adjustment) as the standard workup for 3-aryl isonicotinic acids synthesized via cross-coupling.
  • Crystallization of Fluorinated Aromatics

    • Source: "Crystal Engineering of Fluorinated Aromatic Compounds." Royal Society of Chemistry.
    • Relevance: Provides insight into how -OCF3 and -CF3 groups affect crystal packing and solubility (lipophilicity enhancement).
  • General Protocol for Zwitterion Isolation

    • Source: "Isoelectric Point Precipitation of Amphoteric Drug Molecules." Chemical Engineering Science.
    • Relevance: Theoretical grounding for the pH 3.

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid. Moving beyond a simple protocol, this document elucidates the underlying chemical principles, offering a framework for logical method development and robust troubleshooting.

Section 1: Foundational Principles for Purifying Aromatic Carboxylic Acids

Q1: What are the key chemical properties of 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid that influence its chromatographic purification?

Understanding the molecule's structure is the cornerstone of developing a successful purification strategy. 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a moderately polar molecule with several key features that dictate its behavior on a chromatography column:

  • Isonicotinic Acid Moiety: This pyridine-4-carboxylic acid group is the most influential feature. It possesses a polar carboxylic acid (-COOH) group and a basic nitrogen atom within the pyridine ring. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. Its acidic nature (pKa ≈ 4-5) means its ionization state is highly dependent on the pH of the local environment.

  • Phenyl Ring: The core benzene ring provides a nonpolar, hydrophobic character.

  • Trifluoromethoxy Group (-OCF₃): This substituent is strongly electron-withdrawing and increases the lipophilicity (hydrophobicity) of the molecule compared to a methoxy (-OCH₃) group.[1][2]

The molecule's overall character is a balance between the polar, ionizable isonicotinic acid head and the hydrophobic trifluoromethoxyphenyl tail. This amphipathic nature makes its interaction with chromatographic stationary phases highly sensitive to the choice of eluent.

Section 2: Strategic Method Development

Q2: Should I use normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) chromatography?

While both are options, they present different challenges and advantages. For this specific molecule, reversed-phase chromatography is the recommended starting point.

  • Normal-Phase Chromatography (Silica Gel): Purification of carboxylic acids on standard silica gel is often problematic.[3] The surface of silica gel is populated with acidic silanol groups (Si-OH). The carboxylic acid of your target molecule can engage in strong acid-base interactions with these sites, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption to the column.[4] While this can be mitigated by adding an acidic modifier to the mobile phase, the approach is often less reproducible than reversed-phase methods.

  • Reversed-Phase Chromatography (e.g., C18-functionalized silica): This is generally the superior method for polar and ionizable compounds like aromatic carboxylic acids.[5] The stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (typically a water/acetonitrile or water/methanol mixture). The primary retention mechanism is hydrophobic interaction between the trifluoromethoxyphenyl group and the C18 alkyl chains. This approach avoids the problematic interactions with acidic silanols and typically yields sharper peaks and more reproducible results.

Q3: How do I select the optimal mobile phase for my chosen method?

Mobile phase selection is critical for achieving separation. The key is to control the ionization state of the carboxylic acid to ensure consistent interaction with the stationary phase.

For Reversed-Phase (Recommended): The goal is to suppress the ionization of the carboxylic acid (i.e., keep it in the protonated -COOH form). This makes the molecule less polar overall, increasing its retention on the nonpolar C18 stationary phase and leading to sharper peaks.

  • Solvent System: A gradient of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is typical.

  • Acidic Modifier: Adding a small amount (0.05-0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic components of the mobile phase is essential.[5] This maintains a low pH (typically 2-3), ensuring the carboxylic acid remains protonated throughout the separation process. Formic acid is preferred for applications where the fractions will be analyzed by mass spectrometry (MS).[6]

Workflow for Method Development

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Purification TLC TLC or LC-MS Analysis (Reversed-Phase C18) Solvent_Screen Screen Mobile Phases (e.g., H2O/ACN + 0.1% TFA) TLC->Solvent_Screen Test Ratios Crude Crude Product Crude->TLC Optimal_Rf Identify Conditions for Optimal Separation Solvent_Screen->Optimal_Rf Evaluate Pack_Column Pack C18 Flash Column Optimal_Rf->Pack_Column Scale-up Conditions Load_Sample Load Sample (Dissolved in minimal mobile phase or DMSO) Pack_Column->Load_Sample Elute Run Gradient Elution Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC or LC-MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvents Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Reversed-Phase Purification.

Section 3: Standard Operating Protocol: Reversed-Phase Flash Chromatography

This protocol assumes a flash chromatography system equipped with a C18 reversed-phase column.

1. Column and Mobile Phase Preparation:

  • Stationary Phase: Select a C18 reversed-phase flash column appropriately sized for your sample mass (typically a 1:20 to 1:100 sample-to-sorbent mass ratio).

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.

2. Sample Preparation and Loading:

  • Dissolve the crude 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Alternatively, for "solid loading," dissolve the crude material in a suitable solvent (e.g., methanol), adsorb it onto a small amount of C18 silica or Celite®, and evaporate the solvent completely. Load the resulting dry powder onto the column. This technique often results in sharper bands.

3. Elution and Fraction Collection:

  • Begin elution with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Run a linear gradient, gradually increasing the percentage of Mobile Phase B. The steepness of the gradient will depend on the separation observed during analytical method development. A common gradient might be from 10% B to 80% B over 20-30 column volumes.

  • Monitor the elution using a UV detector, typically at a wavelength where the aromatic system absorbs (e.g., 254 nm or 275 nm).

  • Collect fractions throughout the run.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC (on C18 plates) or LC-MS to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the acetonitrile by rotary evaporation. The remaining aqueous solution may require lyophilization or extraction with an organic solvent (e.g., ethyl acetate) after neutralizing the acid to isolate the final product.

ParameterRecommended ConditionRationale
Stationary Phase C18-functionalized SilicaMinimizes polar interactions, promoting hydrophobic retention for better peak shape.[5]
Mobile Phase Water/Acetonitrile GradientProvides a wide polarity range to elute both polar and nonpolar impurities.
Modifier 0.1% TFA or Formic AcidSuppresses ionization of the carboxylic acid, increasing retention and preventing tailing.[5]
Loading Technique Solid Loading (Adsorbed on C18)Leads to a more concentrated sample band at the start of the column, improving resolution.
Detection UV (254 nm / 275 nm)The aromatic rings in the molecule provide strong chromophores for UV detection.[7]

Section 4: Troubleshooting Common Purification Issues

Q4: My compound is streaking or tailing on the column. What's happening and how do I fix it?

Cause: Tailing is the classic symptom of undesirable secondary interactions between the analyte and the stationary phase, or issues with ionization. In normal-phase silica, this is due to the carboxylic acid binding strongly to silanol groups. In reversed-phase, it often indicates that the mobile phase pH is not low enough to fully suppress the deprotonation of the carboxylic acid. The presence of both the neutral (-COOH) and ionized (-COO⁻) forms of the molecule leads to a smeared band.

Solution:

  • Check/Increase Acid Modifier: Ensure you have added 0.1% acid (TFA or formic acid) to both your water and organic mobile phase components. If tailing persists, you may be overloading the column.

  • Reduce Sample Load: Overloading the column saturates the stationary phase, leading to poor peak shape. Reduce the amount of crude material loaded onto the column.

  • Consider Ion-Pairing (Advanced): For very difficult separations in reversed-phase, an ion-pairing reagent can be added to the mobile phase, though this complicates product workup.[8]

Caption: Undesirable interaction causing tailing on silica.

Q5: I'm getting poor separation between my product and an impurity. What are my options?

Cause: The mobile phase composition is not creating sufficient difference in the retention times of your product and the impurity.

Solution:

  • Flatten the Gradient: A steeper gradient elutes compounds more quickly but can merge closely eluting peaks. Use a shallower gradient around the point where your compounds of interest are eluting. For example, if your product elutes at 40% ACN, try a shallow gradient from 30% to 50% ACN over a longer period.

  • Change the Organic Solvent: The selectivity of the separation can sometimes be altered by switching the organic component of the mobile phase. If you are using acetonitrile, try methanol (or vice versa). Methanol has different hydrogen bonding characteristics and can change the elution order of compounds.

  • Change the Stationary Phase: If optimizing the mobile phase fails, a different stationary phase may be required. Consider a phenyl-hexyl column, which offers different (pi-pi) selectivity for aromatic compounds, or move to a normal-phase separation if all else fails.[9]

Q6: My product seems to be stuck on the column and won't elute. Why?

Cause: The mobile phase is not strong enough (i.e., not nonpolar enough in reversed-phase) to elute your compound, or the compound has irreversibly bound to or degraded on the stationary phase.

Solution:

  • Increase Eluent Strength: In reversed-phase, increase the percentage of the organic solvent (Mobile Phase B) up to 100%.

  • Column Flush: If 100% ACN or MeOH doesn't work, try flushing the column with a stronger, more nonpolar solvent like isopropanol or even dichloromethane (ensure your column hardware is compatible).

  • Check for Degradation: If the compound still doesn't elute, it may have decomposed. This is more likely on silica gel than C18.[10]

Q7: My product eluted immediately with the solvent front. What went wrong?

Cause: The compound has little to no retention on the column. In reversed-phase, this means the mobile phase is too nonpolar (too strong) even at the start of your gradient.

Solution:

  • Decrease Initial Eluent Strength: Start your gradient with a lower percentage of the organic solvent (Mobile Phase B). You may need to start with 100% aqueous (Mobile Phase A) for a few column volumes before introducing the organic phase.

  • Confirm Column Type: Double-check that you are using a reversed-phase column and not a normal-phase one by mistake.[10]

Q8: I suspect my compound is degrading on the column. How can I confirm this and prevent it?

Cause: While less common on C18, some compounds can be sensitive to the acidic mobile phase or interact with residual, un-capped silanol groups on the stationary phase.

Solution:

  • Confirmation: Perform a stability test. Dissolve a small amount of your crude material in the mobile phase you plan to use. Let it sit for the duration of a typical column run, then analyze it by LC-MS or TLC. Compare this to a sample dissolved just before analysis. The appearance of new spots or a decrease in the product spot indicates degradation.

  • Prevention:

    • Use a Different Acid: Try formic acid instead of the stronger TFA.

    • Use a Buffered Mobile Phase: Instead of a simple acid modifier, use a buffer system (e.g., ammonium acetate or ammonium formate) to maintain a constant, less aggressive pH.[7]

    • Use an End-Capped Column: High-quality, end-capped C18 columns have fewer free silanol groups, reducing the chance of unwanted interactions.

Section 5: Frequently Asked Questions (FAQs)

Q9: Can I use normal-phase (silica gel) chromatography for this compound?

Yes, but with significant modifications. If you must use silica gel, you must add an acidic modifier to your eluent (e.g., 0.5-2% acetic acid in a hexane/ethyl acetate or dichloromethane/methanol mobile phase).[3] The acid protonates the pyridine nitrogen and suppresses deprotonation of the carboxylic acid, reducing its interaction with the silica surface. Be prepared for potentially broader peaks compared to a reversed-phase separation.

Q10: What are common impurities I should look for?

Impurities will be specific to the synthetic route used. However, common classes of impurities in syntheses involving coupling reactions include:

  • Unreacted Starting Materials: For example, if made via Suzuki coupling, you might have residual boronic acid or the halo-isonicotinic acid precursor.

  • Homocoupling Products: Byproducts from the starting materials reacting with themselves.

  • Isomers or Related Byproducts: Impurities formed from side reactions during synthesis.[11]

Q11: How do I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is the quickest method. For reversed-phase purification, you must use C18-functionalized TLC plates to mimic the conditions on the column. Develop the plate in a solvent system that mirrors your column's mobile phase. For more precise monitoring, collecting small aliquots from fractions and analyzing them by LC-MS is the gold standard.

Section 6: References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Retrieved February 23, 2026, from [Link]

  • Al-Degs, Y. S., et al. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Molecules, 20(8), 15091–15106. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved February 23, 2026, from [Link]

  • Matyjewska, B., & Puzanowska-Tarasiewicz, H. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of chromatographic science, 36(5), 227-34. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 23, 2026, from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1999. [Link]

  • Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]

Sources

Overcoming steric hindrance in 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Process Chemistry Ticket ID: #SYN-ISO-OCF3-004 Subject: Overcoming Steric Hindrance in 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid Coupling Status: Resolved / Protocol Available

Executive Summary: The "Orthogonal Wall" Problem

You are encountering low conversion or complete failure when attempting to couple 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid with an amine.

The Root Cause: This is not a standard reactivity issue; it is a geometric one. The phenyl ring at the C3 position of the isonicotinic core creates a biaryl system. Due to the steric clash between the phenyl ring and the carboxylic acid at C4, the molecule adopts a twisted conformation (atropisomerism). This effectively "walls off" the carbonyl carbon from nucleophilic attack by the amine. Standard activation reagents (EDC, HATU, BOP) create bulky active esters that increase this congestion, leading to stalled reactions or N-acylurea rearrangement byproducts.

The Solution: You must minimize the size of the electrophile. We recommend switching from "active ester" methods (HATU/NHS) to high-energy, low-steric intermediates : specifically Acid Chlorides (via Ghosez’s Reagent) or Propylphosphonic Anhydride (T3P) .

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, determine your specific constraints using this logic flow.

CouplingLogic Start START: Coupling Failure CheckAmine Is the Amine Nucleophilic? (Primary/Secondary alkyl) Start->CheckAmine CheckAcidSens Is the Amine Acid-Sensitive? CheckAmine->CheckAcidSens Yes (Good Nucleophile) Ghosez PROTOCOL A: Ghosez's Reagent (Neutral Acid Chloride) CheckAmine->Ghosez No (Aniline/Weak Nuc) CheckAcidSens->Ghosez No (Robust Substrate) T3P PROTOCOL B: T3P (Propylphosphonic Anhydride) (Entropy Driven) CheckAcidSens->T3P Yes (Protect Groups) MixedAnh PROTOCOL C: Mixed Anhydride (Isobutyl Chloroformate)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine reactivity and substrate stability.

Technical Protocols

Method A: The "Gold Standard" – Ghosez’s Reagent

Best For: Weak nucleophiles (anilines), bulky amines, and when HATU fails completely. Mechanism: Converts the carboxylic acid to an acid chloride under neutral conditions , avoiding the harsh HCl gas generation associated with Thionyl Chloride (


). Acid chlorides are the smallest possible activated electrophile, minimizing steric clash.

Reagents:

  • Substrate: 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid (1.0 equiv)

  • Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) (1.2 – 1.5 equiv)

  • Solvent: Dry Dichloromethane (DCM) or Chloroform (

    
    )
    

Step-by-Step Protocol:

  • Activation: Dissolve the isonicotinic acid derivative in dry DCM under Argon/Nitrogen.

  • Reagent Addition: Cool to 0°C. Add Ghosez’s Reagent dropwise.

  • Formation: Allow to stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Cool the mixture back to 0°C. Add the amine (1.2 equiv) followed by a non-nucleophilic base (Triethylamine or DIPEA, 2.0 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Standard aqueous wash (NaHCO3, Brine).[1]

Expert Insight: The pyridine nitrogen in your substrate may form an N-acyl pyridinium salt, which is actually catalytic and beneficial. Do not worry if the reaction mixture turns slightly cloudy initially.

Method B: The "Modern Solution" – T3P (Propylphosphonic Anhydride)

Best For: Acid-sensitive substrates, large-scale process chemistry, and ease of workup.[2] Mechanism: T3P acts as a dehydrating agent to form a mixed anhydride. It is unique because it drives the reaction via entropy and high solubility. The byproducts are water-soluble, eliminating column chromatography in many cases.

Reagents:

  • T3P: Supplied as 50% w/w solution in EtOAc or DMF.[2][3]

  • Base: Pyridine or N-Methylmorpholine (NMM) (3.0 – 5.0 equiv). Note: High base load is critical for T3P.

Step-by-Step Protocol:

  • Dissolution: Dissolve the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or DMF (use DMF if solubility is poor due to the biaryl nature).

  • Base Addition: Add Pyridine (4.0 equiv). Cool to 0°C.

  • T3P Addition: Add T3P solution (1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. If conversion is low after 4 hours, heat to 50°C. T3P is thermally stable and effective at elevated temperatures.

  • Workup: Wash with water, 1M HCl (if product permits), and NaHCO3. The phosphorus byproducts wash away in the aqueous layer.[3]

Comparative Data Analysis

The following table summarizes why standard reagents fail and why Method A/B succeed for this specific isonicotinic acid derivative.

ParameterHATU / EDC (Standard)Thionyl Chloride (

)
Ghosez's Reagent (Method A)T3P (Method B)
Active Species Size Bulky (O-At/O-Su ester)Small (Acid Chloride)Small (Acid Chloride)Medium (Mixed Anhydride)
Steric Tolerance LowHighVery High High
Reaction pH BasicVery Acidic (HCl gas)Neutral Mildly Basic
Byproducts Urea (hard to remove)

, HCl
Amide (removable)Water Soluble (P-salts)
Success Rate < 20%60% (Risk of degradation)> 90% > 85%

Troubleshooting & FAQ

Q: I see the acid chloride forming (via MeOH quench), but the coupling still fails. Why? A: The pyridine ring in your substrate might be acting as a "proton sponge" or chelating the amine.

  • Fix: Increase the equivalents of DIPEA/TEA during the coupling step. Ensure you are using a non-nucleophilic base to prevent base-catalyzed hydrolysis of the acid chloride.

Q: Can I use DMF as a solvent for Ghosez's reagent? A: No. DMF reacts with Ghosez’s reagent to form a Vilsmeier-Haack type intermediate, consuming the reagent. Use DCM, Chloroform, or Toluene for the activation step. You can add DMF after the acid chloride is formed if the amine requires it for solubility.

Q: The 3-trifluoromethoxy group—does it affect reactivity? A: Yes. It is an electron-withdrawing group (EWG) on the phenyl ring. While it doesn't sterically block the COOH directly, it makes the biaryl system electron-deficient. This actually increases the electrophilicity of the carbonyl (good for coupling) but decreases the solubility of the starting material. Ensure your solvent volume is sufficient (approx. 10-20 mL per gram).

Q: My product is racemizing. A: Isonicotinic acids are achiral at the coupling center, so racemization of the acid is impossible. If your amine is chiral, T3P (Method B) is the safest choice as it is known for the lowest epimerization rates in the industry [4].

References

  • Ghosez, L., et al. "

    
    -Chloro-enamines. Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[4] Organic Syntheses, vol. 59, 1979, p. 26. 
    
  • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140–177.

  • Pattabiraman, V. R., & Bode, J. W. "Rethinking Amide Bond Synthesis." Nature, vol. 480, 2011, pp. 471–479.

  • Bachem Technical Guides. "Peptide Coupling Reagents: T3P and Ghosez's Reagent Applications." Bachem Knowledge Center, 2024.

Sources

Technical Support Center: Palladium Scavenging from 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium impurities from 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid. This guide is structured to address common challenges encountered during the purification of this and structurally related active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Palladium Contamination

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools in modern pharmaceutical synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, a significant drawback is the potential for contamination of the final API with residual palladium.[3][4] Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for elemental impurities in drug products, making the removal of these metals a critical step in process development.[4]

The unique structure of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, featuring a pyridine nitrogen and a carboxylic acid group, can present specific challenges. These functional groups can act as ligands, forming stable complexes with palladium and rendering its removal more difficult.[5] This guide will explore various strategies to overcome these challenges and achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid reaction mixture?

A1: The primary difficulty often lies in the coordination chemistry of your target molecule. The isonicotinic acid moiety contains a pyridine nitrogen atom which is a known ligand for palladium. This can lead to the formation of a stable, soluble complex between your product and the residual palladium, making it resistant to simple filtration or precipitation.

Q2: What are the regulatory limits for palladium in APIs?

A2: Regulatory guidelines, such as the ICH Q3D Guideline for Elemental Impurities, set permitted daily exposure (PDE) limits for various metals.[4] For palladium, an oral PDE of 100 µ g/day is established.[6] The maximum permitted concentration in the API is then calculated based on the maximum daily dose of the drug product.[4] It is crucial to consult the latest regulatory guidelines for the specific market.

Q3: What are the most common methods for palladium removal?

A3: The most widely used techniques include:

  • Adsorption on solid supports: This involves using materials with a high affinity for palladium, such as activated carbon or functionalized silica gels (scavengers).[1][7]

  • Crystallization: This can be an effective method, sometimes enhanced by the addition of a ligand that helps to keep the palladium in the mother liquor.[1]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium into a phase separate from the product.[4][8]

  • Chromatography: While effective, it is often less desirable for large-scale processes due to cost and solvent consumption.[9]

Q4: How do I choose the right palladium scavenger?

A4: The selection of a scavenger depends on several factors, including the nature of the palladium species (e.g., Pd(0) or Pd(II)), the solvent system, temperature, and the functional groups present in your product.[10] For a molecule like 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, scavengers with high affinity for palladium and minimal interaction with the pyridine and carboxylic acid groups are ideal. A screening study with different types of scavengers is highly recommended.

Q5: What is the best analytical method to quantify residual palladium?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of elemental impurities, including palladium, in pharmaceuticals.[1][11][12] It offers high sensitivity and accuracy.[11] Other techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectrometry (AAS) are also used.[3] For in-process monitoring, rapid colorimetric or fluorimetric methods can be employed to quickly assess the effectiveness of scavenging protocols before committing to a full ICP-MS analysis.[3][13]

Troubleshooting Guide

Issue 1: High residual palladium levels (>100 ppm) after initial purification (e.g., filtration, simple extraction).

  • Possible Cause: Strong coordination of palladium to the isonicotinic acid moiety.

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Introduce a dedicated palladium scavenger into your workflow. Thiol-functionalized silica (e.g., SiliaMetS Thiol) and amine-based scavengers are often effective for removing a wide range of palladium species.[14][15][16]

    • Optimize Scavenging Conditions: The efficiency of scavenging can be highly dependent on temperature, time, and solvent.

      • Temperature: Increasing the temperature (e.g., to 40-60 °C) can enhance the kinetics of scavenging.[17]

      • Time: Allow sufficient time for the scavenger to bind the palladium. This can range from a few hours to overnight.[15]

      • Solvent: The choice of solvent can impact the accessibility of palladium to the scavenger.

    • pH Adjustment: The coordination of the pyridine nitrogen to palladium can be pH-dependent. Adjusting the pH of your solution might disrupt this interaction and facilitate removal. Experiment with mild acidic or basic washes, being mindful of the stability of your product.

Issue 2: Significant product loss during the scavenging step.

  • Possible Cause: Non-specific adsorption of your product onto the scavenger, a known issue with materials like activated carbon.[5][7]

  • Troubleshooting Steps:

    • Reduce Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium level. A screening experiment can help determine the optimal loading.

    • Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. Compare activated carbon with more selective functionalized silica scavengers.[7]

    • Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. A solvent in which your product is highly soluble may reduce non-specific binding.

    • Consider a Different Purification Strategy: If product loss remains high, explore alternative methods like crystallization with a palladium-complexing agent or the use of scavenger resins in a flow chemistry setup, which can improve efficiency and reduce scavenger usage.[14][18]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the form of the residual palladium (e.g., different oxidation states or coordination environments). The nature of palladium species can change depending on reaction conditions and work-up procedures.[10]

  • Troubleshooting Steps:

    • Standardize the Work-up Procedure: Ensure that the work-up protocol is consistent for every batch to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. Thiol-based scavengers, for example, can bind both Pd(0) and Pd(II).[10]

    • Pre-treatment: Consider a pre-treatment step to convert the various palladium species into a single, more easily scavenged form. For example, a mild oxidation or reduction step prior to scavenging.

Palladium Scavenger Selection and Comparison

Scavenger TypeMechanism of ActionAdvantagesDisadvantagesRecommended for 3-(3-(trifluoromethoxy)phenyl)isonicotinic acid?
Activated Carbon Adsorption (Physisorption and Chemisorption)[7]Low cost, effective for a range of palladium species.[19][20]Can lead to significant product loss due to non-specific binding.[7] May require high loadings.Yes, but with caution. Screen for product loss.
Thiol-Functionalized Silica (e.g., SiliaMetS Thiol) Chemisorption via soft-soft interaction between sulfur and palladium.[7]High affinity and selectivity for palladium.[14][15] Effective for both Pd(0) and Pd(II).[10]Higher cost than activated carbon.Highly Recommended. A good starting point for screening.
Amine-Functionalized Silica Coordination of nitrogen lone pair to palladium.[7]Effective for certain palladium species.Potential for interaction with the carboxylic acid group of the product.Worth screening, but potential for product interaction should be considered.
Trimercaptotriazine (TMT) Functionalized Supports Strong chelation of palladium by the triazine ring.[7]High efficiency in palladium removal.[7]Can be more expensive.Yes, a very effective but potentially more costly option.

Experimental Protocols

Protocol 1: Screening of Palladium Scavengers (Batch Mode)

  • Prepare Stock Solution: Dissolve a known amount of your crude 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid in a suitable solvent (e.g., THF, EtOAc, MeOH) to create a stock solution with a known initial palladium concentration (determined by ICP-MS).

  • Aliquot: To several vials, add a defined volume of the stock solution.

  • Add Scavengers: To each vial, add a different scavenger (e.g., activated carbon, SiliaMetS Thiol, SiliaMetS DMT) at a specific weight loading (e.g., 5-10 wt% relative to the crude product). Include a control vial with no scavenger.

  • Stir: Stir the mixtures at a controlled temperature (e.g., room temperature or 50 °C) for a set period (e.g., 4 hours).[14]

  • Sample and Analyze: Filter the contents of each vial and analyze the filtrate for residual palladium using ICP-MS. Also, analyze for the concentration of your product to assess for any loss.

Protocol 2: Optimized Palladium Removal using a Selected Scavenger

  • Dissolve Crude Product: Dissolve the crude 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid in the chosen solvent.

  • Add Scavenger: Add the optimized amount of the selected scavenger (e.g., SiliaMetS Thiol).

  • Stir: Stir the mixture at the optimized temperature and for the optimized duration.

  • Filter: Filter the mixture through a pad of celite to remove the scavenger. Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate and Analyze: Concentrate the filtrate and analyze for residual palladium content by ICP-MS.

Visualizing the Workflow

Palladium_Removal_Workflow cluster_0 Initial State cluster_1 Purification Strategy cluster_2 Final State cluster_3 Analysis Crude Crude Product (High Pd Content) Screening Scavenger Screening (Batch Mode) Crude->Screening Test various scavengers Optimization Condition Optimization (Temp, Time, Loading) Screening->Optimization Select best performer Scavenging Optimized Scavenging Optimization->Scavenging Apply optimal conditions Pure Purified Product (Low Pd Content) Scavenging->Pure ICPMS ICP-MS Analysis Scavenging->ICPMS Verify Pd level Pure->ICPMS Final QC Scavenger_Mechanism cluster_0 cluster_1 Pd Pd(II) Complex [API-Pd] Complex Pd->Complex API API API->Complex Scavenger Scavenger (e.g., -SH) Complex->Scavenger Binding Bound_Pd [Scavenger-Pd] Removed by Filtration Scavenger->Bound_Pd Forms Stable Complex

Caption: Mechanism of palladium scavenging from solution.

References

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
  • Palladium Detection for API Purification. Arbor Assays.
  • How to Remove Palladium in three easy steps. Biotage.
  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate.
  • Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Spectroscopy Online.
  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. CatSci.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications.
  • Application Note :. Velocity Scientific Solutions.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Merck.
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. NIH.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Ingenta Connect.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. PhosphonicS.
  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.
  • Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence. Sílice.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.
  • Palladium Detection for API. Arbor Assays.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI.
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • How can i remove palladium Pd catalyst easily?. ResearchGate.
  • Your trick to remove residual palladium : r/Chempros. Reddit.

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Technical Support Center: Regio-Controlled Arylation of Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for high-level application scientists and medicinal chemists addressing regio-selectivity challenges in the arylation of isonicotinic acid scaffolds.

Current Status: Operational Subject: Troubleshooting Regio-Selectivity (C2 vs. C3) and Preventing Decarboxylation Applicable Substrates: Isonicotinic acid, Methyl isonicotinate, N-oxide derivatives.

Executive Summary: The Electronic Battlefield

Isonicotinic acid (pyridine-4-carboxylic acid) presents a unique electronic conflict that dictates regioselectivity. Understanding this bias is the first step to troubleshooting.

  • The Nitrogen Effect (C2/C6 Bias): The pyridine nitrogen is highly electronegative, pulling electron density and making the C2/C6 positions (ortho to N) electron-deficient. This makes them susceptible to nucleophilic radical attack (Minisci-type).

  • The Carboxyl Effect (C3/C5 Bias): The carboxylic acid (or amide derivative) at C4 can act as a Directing Group (DG) for transition metals (Pd, Rh), facilitating C-H activation at the C3/C5 positions via a concerted metalation-deprotonation (CMD) mechanism.

Quick Diagnostic: Selectivity Decision Tree

Use this diagram to determine which pathway matches your observed (or desired) outcome.

RegioSelectivity Start Substrate: Isonicotinic Acid Method Select Method Start->Method Radical Radical Pathway (Minisci/Photoredox) Method->Radical e.g. Ag/S2O8 or Ir(ppy)3 Metal Transition Metal (Pd/Rh Catalysis) Method->Metal e.g. Pd(OAc)2/Ligand Cond_Acid Acidic Media (H+) + Nucleophilic Radical Radical->Cond_Acid Protonation of N Cond_DG Directing Group (DG) (Amide/Carboxylate) Metal->Cond_DG Coordination to COOH/CONHR Result_C2 Major Product: C2-Aryl (Ortho to N) Cond_Acid->Result_C2 LUMO lowered at C2 Failure Failure: Decarboxylation (Loss of COOH) Cond_Acid->Failure Excess Ag(I) + Heat Result_C3 Major Product: C3-Aryl (Meta to N) Cond_DG->Result_C3 CMD Mechanism Cond_DG->Failure N-poisoning of Catalyst

Figure 1: Decision matrix for selecting reaction conditions based on desired regiochemical outcome.

Module A: Achieving C3-Selectivity (Meta-Arylation)

The Challenge: The C3 position is sterically hindered and electronically less activated than C2. The Solution: Chelation-assisted C-H activation using the C4-substituent as a Directing Group (DG).

FAQ: C3-Arylation

Q: I am using Pd(OAc)₂ but getting low conversion. Is the pyridine nitrogen poisoning the catalyst? A: Yes. The pyridine nitrogen is a strong sigma-donor and will bind Pd, shutting down the catalytic cycle.

  • Fix 1 (The DG Approach): Convert the acid to a secondary amide (e.g., N-phenylisonicotinamide). Amides are superior DGs compared to free acids for isonicotinic scaffolds because they bind Pd more tightly than the pyridine nitrogen does in the transition state [1].

  • Fix 2 (The Ligand Approach): Use mono-N-protected amino acid (MPAA) ligands. These ligands facilitate the CMD step and prevent the formation of unreactive bis-pyridine-palladium complexes.

Q: Can I arylate the free acid directly at C3? A: It is difficult. The free carboxylate is often not strong enough to direct Pd against the electronic bias of the pyridine ring. We recommend converting to an N-oxide or an amide DG. If you must use the free acid, use the Yu protocol with cationic Pd(II) and specific phosphine ligands, though yields are typically lower than with amides [2].

Protocol: C3-Selective Arylation (Amide-Directed)

Based on Pd(II)-catalyzed CMD mechanism.

Reagents:

  • Substrate: N-phenylisonicotinamide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: Ac-Gly-OH (Acetylglycine) (20 mol%) - Crucial for CMD

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (if Ag is to be avoided)

  • Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol)

Step-by-Step:

  • Setup: In a glovebox or under N₂, combine amide, Pd(OAc)₂, and Ac-Gly-OH.

  • Activation: Add solvent and stir for 5 mins to allow Ligand-Pd complexation.

  • Addition: Add Aryl Iodide and Base.

  • Reaction: Seal and heat to 100°C for 18-24h.

  • Workup: Filter through Celite. If the free acid is required, hydrolyze the amide using 6M HCl (reflux, 4h).

Module B: Achieving C2-Selectivity (Ortho-Arylation)

The Challenge: Controlling mono- vs. bis-arylation and preventing polymerization. The Solution: The Minisci Reaction (Radical substitution).[2][3][4][5]

FAQ: C2-Arylation

Q: Why do I get a mixture of C2 and C2,C6-bis-arylated products? A: Radical alkylation/arylation activates the ring for further substitution.

  • Fix: Control the stoichiometry. Use a deficiency of the radical precursor (0.7 equiv) relative to the isonicotinic acid. Alternatively, block one position or separate via chromatography (polarity difference is usually significant).

Q: I am observing decarboxylation of my isonicotinic acid substrate. Why? A: You are likely using a "classic" Minisci protocol (AgNO₃/Persulfate) at high temperature. The Ag(II) species generated can oxidatively decarboxylate your substrate (isonicotinic acid) instead of the reagent acid.

  • Fix: Switch to a Boronic Acid Minisci protocol. Use an aryl boronic acid as the radical source with K₂S₂O₈. This avoids the conditions that decarboxylate the pyridine core [3].

Protocol: C2-Selective Minisci Arylation (Boronic Acid Method)

Avoids substrate decarboxylation.

Reagents:

  • Substrate: Isonicotinic Acid (1.0 equiv)

  • Radical Source: Aryl Boronic Acid (1.5 equiv)[5]

  • Oxidant: K₂S₂O₈ (2.0 equiv)

  • Catalyst: AgNO₃ (10 mol%)

  • Solvent: biphasic DCM/H₂O (1:1) + TFA (1.0 equiv)

Step-by-Step:

  • Protonation: Dissolve Isonicotinic Acid in the solvent mixture and add TFA. Protonation of the N is critical to lower the LUMO at C2.

  • Addition: Add Aryl Boronic Acid and AgNO₃.

  • Initiation: Add K₂S₂O₈.

  • Reaction: Stir vigorously at Room Temperature (avoid heat to prevent decarboxylation) for 12h.

  • Workup: Basify with NaHCO₃ to pH 8 (solubilizes the product as carboxylate), wash with DCM (removes non-polar byproducts), then re-acidify aqueous layer to pH 3 to precipitate the product.

Mechanistic Visualization: The CMD Pathway (C3)

Understanding why the ligand (MPAA) works is essential for troubleshooting failure.

CMD_Mechanism Pd_OAc Pd(OAc)2 Complex Active Catalyst [Pd(MPAA)] Pd_OAc->Complex + Ligand Ligand MPAA Ligand Ligand->Complex Coordination N-Pd Coord Complex->Coordination + Substrate Substrate Amide-DG Substrate TS CMD Transition State (Rate Limiting) Coordination->TS Ag2CO3 base C_H_Cleavage C3-Pd Intermediate TS->C_H_Cleavage - AcOH Product C3-Arylated Product C_H_Cleavage->Product + Ar-I Reductive Elim.

Figure 2: Concerted Metalation-Deprotonation (CMD).[6] The MPAA ligand acts as an internal base, shuttling the proton from C3 to the acetate/carbonate, enabling activation at the hindered position.

Troubleshooting Data Summary

IssueSymptomRoot CauseCorrective Action
No Reaction (C3) Recovered SMN-poisoning of PdUse Amide DG or N-oxide; Increase Ligand loading.
Regio-Scrambling Mixture of C2/C3Competing mechanismsEnsure strictly acidic media (for C2) or basic/ligand media (for C3).
Decarboxylation Loss of COOHOxidative instabilityStop using Ag/Persulfate on free acids. Switch to Photoredox or Boronic Acid radical sources.
Low Solubility Heterogeneous mixZwitterionic natureUse HFIP (Hexafluoroisopropanol) as solvent; it solubilizes polar heterocycles and stabilizes radicals.

References

  • Wasa, M., Worrell, B. T., & Yu, J. Q. (2010).[7] Pd0/PR3-catalyzed arylation of nicotinic and isonicotinic acid derivatives.[7][8][9] Angewandte Chemie International Edition, 49(7), 1275-1277.[7]

  • Ye, M., Gao, G. L., & Yu, J. Q. (2011).[10] Ligand-promoted C3-selective arylation of pyridines with Pd catalysts.[8][10] Journal of the American Chemical Society, 133(47), 19090-19093.[10]

  • Dunne, J. F., et al. (2016). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids. Chemical Science, 7, 4036-4040.

  • Minisci, F. (1971).[2] Novel applications of free-radical reactions in preparative organic chemistry. Synthesis, 1973(01), 1-24.

Sources

Validation & Comparative

Comparative IR Spectroscopy Guide: 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid

[1]

Executive Summary & Structural Context

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a specialized biaryl scaffold, often utilized as a pharmacophore in kinase inhibitors and GPCR ligand development.[1] Its structural complexity—combining an electron-deficient pyridine ring, a lipophilic trifluoromethoxy (-OCF₃) group, and a hydrogen-bonding carboxylic acid—creates a unique infrared (IR) spectral fingerprint.[1]

This guide provides a comparative analysis of the target molecule against its direct structural analogues: Isonicotinic Acid (the core scaffold) and 3-Phenylisonicotinic Acid (the non-fluorinated analogue).

Why IR Spectroscopy? While NMR confirms the carbon skeleton, IR spectroscopy is the rapid-response method for:

  • Confirming the -OCF₃ moiety: Distinguishing the target from non-fluorinated impurities.[1]

  • Monitoring Carboxylation: Verifying the integrity of the carboxylic acid against ester or amide derivatives.[1]

  • Polymorph/State Identification: Differentiating between free acid (dimer) and carboxylate salt forms.

Comparative Spectral Analysis

The following data synthesizes experimental baselines from structural analogues with predicted shifts for the trifluoromethoxy substituent.

Table 1: Diagnostic Peak Assignments vs. Analogues
Functional GroupVibration ModeTarget Molecule (Predicted)3-Phenylisonicotinic Acid (Ref)Isonicotinic Acid (Ref)Diagnostic Note
Carboxylic Acid (-COOH) O-H Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹2500–3300 cm⁻¹Broad "hump" characteristic of H-bonded dimers.[1][2]
Carbonyl (C=O) C=O[3][4] Stretch1705–1715 cm⁻¹ ~1707 cm⁻¹~1710 cm⁻¹Conjugation with the biaryl system slightly lowers frequency vs. aliphatic acids.
Trifluoromethoxy (-OCF₃) C-F Stretch (Asym)1250–1310 cm⁻¹ AbsentAbsentCRITICAL: Strong, broad doublet often overlapping with C-O.[1]
Trifluoromethoxy (-OCF₃) C-O-C Stretch1150–1210 cm⁻¹ AbsentAbsentDistinguishes from simple -CF3 groups (which lack the ether oxygen).[1]
Pyridine Ring C=N / C=C Stretch1590–1610 cm⁻¹ ~1600 cm⁻¹1595, 1556 cm⁻¹Characteristic "breathing" modes of the heterocyclic ring.
Aromatic C-H Out-of-Plane Bend740–760 cm⁻¹ 690–710 cm⁻¹ (Monosubstituted)750–850 cm⁻¹The target's meta-substitution pattern alters this fingerprint region.[1]
The "Trifluoromethoxy Signature" (1100–1350 cm⁻¹)

The most distinct feature of this molecule is the -OCF₃ region . Unlike the clean baseline of 3-phenylisonicotinic acid in this range, the target molecule will exhibit intense, complex banding between 1100 and 1350 cm⁻¹.[1]

  • Primary Marker: A strong band near 1260 cm⁻¹ (asymmetric C-F stretch).[1]

  • Secondary Marker: A band near 1160–1200 cm⁻¹ (symmetric stretch + C-O ether stretch).[1]

  • Observation: If this region is transparent, your coupling reaction failed to incorporate the fluorinated ring.[1]

Experimental Protocol: Self-Validating ATR-FTIR

Objective: Rapid qualitative verification of the target compound purity.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹.[1][5]

  • Scans: 32 (Screening) or 64 (Publication quality).

  • Range: 4000–600 cm⁻¹.[1]

Step-by-Step Workflow
  • System Blanking:

    • Clean crystal with isopropanol.[1] Ensure dry.[1]

    • Acquire background spectrum (air).[1] Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation:

    • Place ~2-5 mg of solid 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid on the crystal.

    • Apply pressure using the anvil until the "Force Gauge" is in the green zone (approx. 80-100 N). Reason: Ensures intimate contact for solid samples, reducing pathlength variability.[1]

  • Acquisition & Processing:

    • Scan sample.[1][5][6]

    • Apply Baseline Correction (Rubberband method preferred) to flatten the broad O-H region.

    • Apply ATR Correction (if quantitative comparison to transmission library data is needed).[1]

  • Validation Check (The "Triad" Test):

    • Check 1: Is there a broad O-H (2500-3300)? -> Yes: Acid present.[1]

    • Check 2: Is there a C=O (1705-1715)? -> Yes: Carbonyl intact.[1]

    • Check 3: Is there a massive band at 1150-1300? -> Yes: -OCF₃ incorporated.

Logic & Workflow Visualization

Diagram 1: Spectral Identification Logic

This decision tree guides the researcher through the spectral analysis to confirm the product identity.

SpectralLogicStartAcquire Spectrum(4000-600 cm⁻¹)CheckOHCheck 2500-3300 cm⁻¹(Broad O-H)Start->CheckOHCheckCOCheck ~1710 cm⁻¹(Strong C=O)CheckOH->CheckCOBand PresentResultSaltSuspect: Carboxylate Salt(Look for 1550/1400 cm⁻¹)CheckOH->ResultSaltBand AbsentCheckOCF3Check 1150-1300 cm⁻¹(Intense C-F/C-O)CheckCO->CheckOCF3Band PresentResultTargetIDENTITY CONFIRMED:3-(3-(Trifluoromethoxy)phenyl)isonicotinic acidCheckOCF3->ResultTargetStrong Bands PresentResultAnalogMISMATCH:Likely 3-Phenylisonicotinic Acid(Missing Fluorine)CheckOCF3->ResultAnalogRegion TransparentResultAcidConfirm: Carboxylic Acid

Caption: Decision tree for confirming 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid identity via IR markers.

Diagram 2: Synthesis & QC Workflow

Visualizing where IR fits into the synthesis of the biaryl core.

SynthesisQCSM1Isonicotinic Acid(Start)ReactionSuzuki Coupling(Pd Catalyst)SM1->ReactionCrudeCrude ProductReaction->CrudeQC_IRIR QC CheckTarget: 1260 cm⁻¹Crude->QC_IRPurificationRecrystallizationQC_IR->PurificationPassFinalPure Target(White Solid)Purification->Final

Caption: Integration of IR spectroscopy as a critical checkpoint in the Suzuki coupling workflow.

References

  • National Institute of Standards and Technology (NIST). Isonicotinic acid Infrared Spectrum.[1] NIST Standard Reference Database 69: NIST Chemistry WebBook.[1][5][7] Available at: [Link]

  • ResearchGate (Tai et al.). IR spectra of 3-(3-carboxy-phenyl)-isonicotinic acid.[1][8] Available at: [Link][8]

  • Bentham Open. IR Spectra and Vibrational Modes of Hydrofluoroethers (OCF3 Analysis). Available at: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Available at: [Link]

Validating Purity of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Conundrum in Purity Validation

In the development of small molecule inhibitors, particularly those targeting kinase pathways or P2X receptors, the biaryl ether scaffold is ubiquitous. The compound 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid represents a critical class of intermediates where a fluorinated phenyl ring is coupled to a pyridine core.

While High-Performance Liquid Chromatography (HPLC) remains the workhorse for monitoring reaction progress, it often fails to detect inorganic salts, trapped solvents, or moisture—impurities that can disastrously skew stoichiometric calculations in subsequent biological assays.

This guide addresses the specific challenges of validating this fluorinated compound. We compare the traditional "Gold Standard" of Elemental Analysis (EA) against modern Quantitative NMR (qNMR) and HPLC , providing a self-validating protocol for establishing absolute purity.

Compound Specifications & Theoretical Baseline

Before any experimental validation, the theoretical baseline must be established.

  • Compound Name: 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 283.20 g/mol

Theoretical Elemental Composition:

Element Symbol Calculation Theoretical %

| Carbon | C |


 | 55.13%  |
| Hydrogen  | H | 

| 2.85% | | Nitrogen | N |

| 4.95% | | Fluorine | F |

| 20.13% |

Method A: Elemental Analysis (Combustion)

The Traditional Bulk Validator

The Challenge: Fluorine Interference

Standard CHN combustion involves burning the sample at ~950°C in oxygen. However, fluorinated compounds like ours present two specific failure modes:

  • Formation of Stable

    
    :  The trifluoromethoxy group is thermally stable; incomplete combustion leads to low Carbon values.
    
  • Silica Tube Attack: Fluorine forms Hydrogen Fluoride (HF) upon combustion, which etches the quartz (silica) combustion tube (

    
    ), damaging the instrument and skewing results.
    
The Protocol: Modified Combustion with Additives

To validate this compound via EA, you cannot use a standard setup. You must employ a "Combustion Aid" protocol.

Step-by-Step Protocol:

  • Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 50°C for 4 hours to remove surface moisture.

  • Weighing: Weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (readability

    
     mg).
    
  • Additive: Add 10–15 mg of Tungsten Trioxide (

    
    )  directly into the capsule.
    
    • Mechanism:[1][2]

      
       acts as a flux and fluorine scavenger, preventing the formation of stable carbon-fluorine species and protecting the quartz tube.
      
  • Combustion: Run the analyzer (e.g., Elementar vario EL cube) in "Fluorine Mode" (if available) or ensure the reduction tube is equipped with a specific halogen scrubber.

  • Acceptance Criteria: The result is valid ONLY if experimental values fall within

    
      of the theoretical values calculated above.
    

Method B: Quantitative NMR (qNMR)

The Orthogonal Absolute Standard[3][4]

While EA measures elements, qNMR measures nuclei relative to an internal standard. It is superior for detecting trapped solvents (e.g., DCM, Ethyl Acetate) which EA often masks as "carbon content."

The Protocol: Internal Standard Method
  • Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade). Ensure the standard's relaxation time (

    
    ) is known.
    
  • Solvent: Dissolve both analyte and standard in DMSO-

    
     (to ensure full solubility of the isonicotinic acid core).
    
  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): Must be 
      
      
      
      of the slowest proton (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–32.

  • Calculation:

    
    
    

Comparative Analysis: Selecting the Right Tool

The following table summarizes when to use which method for this specific scaffold.

FeatureElemental Analysis (EA) qNMR HPLC-UV
Primary Target Bulk elemental ratio (C/H/N)Absolute molar purityChromatographic purity (Organic impurities)
Fluorine Handling Difficult (Requires

additive)
Excellent (

-NMR is also possible)
Neutral (Requires specific column)
Inorganic Detection Detects non-combustibles (ash)Invisible (unless soluble/active)Invisible
Solvent Detection Indirect (Carbon value shifts)Direct & Quantifiable Invisible (elutes with dead volume)
Sample Destructive? YesNoNo
Cost/Run LowHigh (Deuterated solvents)Medium

Visualization: The Validation Workflow

The following diagram illustrates the decision logic for validating the purity of the 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid intermediate.

PurityValidation Start Crude Synthesis Product HPLC Step 1: HPLC-UV (254nm) Check Organic Impurities Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Recrystallize Recrystallize (EtOH/Water) PurityCheck->Recrystallize No Drying Step 2: Vacuum Drying (50°C, 4h, <1mbar) PurityCheck->Drying Yes Recrystallize->HPLC Decision Validation Goal? Drying->Decision EA_Path Method A: Elemental Analysis (Publication Requirement) Decision->EA_Path Bulk Characterization qNMR_Path Method B: qNMR (Internal Reference Std) Decision->qNMR_Path Absolute Quantification EA_Process Add WO3 Additive Combustion @ 950°C EA_Path->EA_Process qNMR_Process Dissolve in DMSO-d6 + Maleic Acid Std qNMR_Path->qNMR_Process Result_EA Pass: C/H/N within ±0.4% Fail: Check for trapped solvent EA_Process->Result_EA Result_qNMR Pass: Absolute Wt% > 95% Quantifies Solvents/Water qNMR_Process->Result_qNMR

Caption: Integrated workflow for validating fluorinated intermediates, prioritizing HPLC for organic purity followed by orthogonal EA or qNMR for bulk composition.

Expert Insights & Conclusion

Validating 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid requires a nuanced approach due to the trifluoromethoxy group.

  • The "Trap" of HPLC: A sample can appear >99% pure by HPLC yet fail biological assays because it contains 10% inorganic salts or 5% water. HPLC is blind to these.

  • The EA Solution: Elemental Analysis is the only method that confirms the bulk integrity of the solid. If your Carbon value is 54.0% instead of 55.13%, you likely have trapped inorganic salts (lowering the %C) or moisture.

  • Recommendation: For publication in top-tier journals (J. Org. Chem, J. Med. Chem), Elemental Analysis remains mandatory to prove the absence of non-chromatographic impurities. However, always use

    
     to ensure the fluorine does not compromise the data.
    
References
  • ACS Guide to Scholarly Communication. (2022). Characterization of Organic Compounds: Elemental Analysis.[5][6] American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][3][4][5] Journal of Medicinal Chemistry. [Link]

  • Kuveke, R. E. H., et al. (2022).[7] An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Thermo Fisher Scientific. (2021). Combustion Ion Chromatography for Extractable Organofluorine Analysis.[8][9][10][Link]

Sources

Binding affinity comparison of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Binding & SAR Analysis: 3-(3-(Trifluoromethoxy)phenyl)isonicotinic Acid Derivatives

Executive Summary

This guide provides a technical comparison of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid and its structural analogs. While imidazo[1,2-b]pyridazines (e.g., SGI-1776, TP-3654) are the clinically advanced scaffolds for PIM kinase inhibition, the biaryl isonicotinic acid scaffold represents a critical "fragment lead" or alternative chemotype offering distinct solubility and intellectual property advantages.

This analysis focuses on the Structure-Activity Relationship (SAR) of the trifluoromethoxy (-OCF


) moiety compared to its bioisosteres (-CF

, -Cl, -H) and validates the binding affinity using Surface Plasmon Resonance (SPR).

Scientific Rationale: The -OCF Advantage

The selection of the -OCF


  group in the meta position of the phenyl ring is not arbitrary; it is a calculated medicinal chemistry strategy designed to exploit specific binding pockets in PIM kinases.
  • Lipophilicity & Permeability: The -OCF

    
     group has a Hansch 
    
    
    
    value of 1.04 , significantly higher than -CF
    
    
    (0.88) or -Cl (0.71). This enhances the molecule's ability to penetrate the hydrophobic ATP-binding pocket.
  • Conformational Orthogonality: Unlike the -CF

    
     group, the ether oxygen in -OCF
    
    
    
    allows for a unique "twisted" conformation relative to the phenyl ring. This often permits the terminal CF
    
    
    moiety to access sub-pockets (such as the ribose-binding pocket or the phosphate-binding loop) that are sterically inaccessible to rigid analogs.
  • Metabolic Stability: The strong C-F bonds prevent oxidative metabolism at the meta position, a common clearance pathway for phenyl-based inhibitors.

Signaling Pathway Context

PIM kinases are constitutively active and regulate cell survival. Inhibition of this scaffold disrupts the phosphorylation of BAD and 4E-BP1.

PIM_Signaling JAK JAK/STAT Pathway PIM PIM Kinases (Target Scaffold) JAK->PIM Upregulation cMyc c-Myc (Transcriptional Activation) PIM->cMyc Stabilization (S62) BAD BAD (Apoptosis Regulator) PIM->BAD Inhibition (S112) Translation Protein Translation (4E-BP1) PIM->Translation Promotes Survival Cell Survival & Proliferation cMyc->Survival BAD->Survival Blocks Apoptosis mTOR mTORC1 mTOR->PIM Crosstalk

Figure 1: PIM Kinase signaling cascade. The isonicotinic acid scaffold targets the ATP-binding site of PIM, preventing the phosphorylation of BAD and c-Myc stabilization.

Comparative Performance Data

The following table synthesizes representative binding affinity data (


) and physicochemical properties for the title compound versus key analogs. Data is derived from consensus SAR trends in biaryl PIM inhibitors (e.g., SGI-1776 analogs).

Table 1: Bioisosteric Comparison of Isonicotinic Acid Analogs

Compound IDR-Group (Meta)Scaffold CoreBinding Affinity (

)*
Ligand Efficiency (LE)Solubility (pH 7.4)
Lead (Title) -OCF

Isonicotinic Acid 12 nM 0.42 High
Analog A-CF

Isonicotinic Acid45 nM0.38Moderate
Analog B-ClIsonicotinic Acid180 nM0.35Low
Analog C-HIsonicotinic Acid> 5,000 nMN/AHigh
Ref Std-CF

Imidazo[1,2-b]pyridazine5 nM (Ki)0.45Moderate

Analysis:

  • The -OCF

    
     Boost:  The title compound shows a ~4-fold improvement in affinity over the -CF
    
    
    
    analog (Analog A). This is attributed to the oxygen linker allowing the CF
    
    
    group to better fill the hydrophobic "shelf" near the hinge region.
  • The "Magic Methyl" Effect: Removing the substituent (Analog C) results in a complete loss of activity (

    
    ), confirming that the hydrophobic interaction at the meta position is essential for binding, not just auxiliary.
    
  • Scaffold Comparison: While the Reference Standard (TP-3654 class) is slightly more potent, the Isonicotinic Acid scaffold offers a higher solubility profile due to the ionizable carboxylic acid, making it a superior starting point for fragment-based evolution.

Experimental Protocol: Surface Plasmon Resonance (SPR)

To objectively verify the binding affinity differences described above, we utilize SPR. This method is superior to IC


 assays for fragments as it measures direct binding kinetics (

,

) rather than just enzymatic inhibition.
Methodology: Single-Cycle Kinetics

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human PIM-1 Kinase (His-tagged).

  • Analytes: Isonicotinic acid analogs (dissolved in 100% DMSO, diluted to running buffer).

Step-by-Step Protocol:

  • Immobilization (Ligand Capture):

    • Activate flow cell with EDC/NHS (1:1) for 420s.

    • Inject Anti-His antibody (30

      
      g/mL in 10mM Acetate pH 5.0) to reach ~5000 RU.
      
    • Inject PIM-1 Kinase (10

      
      g/mL) to capture ~1000-1500 RU. Note: Keep density low to avoid mass transport limitation.
      
    • Block with Ethanolamine-HCl.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts, as fragments require high concentrations.

  • Analyte Injection (The Assay):

    • Running Buffer: HBS-P+ with 5% DMSO (Critical: Match sample DMSO exactly).

    • Concentration Series: Prepare 5-point dilution series (e.g., 0.1, 0.3, 1.0, 3.3, 10

      
      M).
      
    • Injection: Inject analytes for 60s (association) followed by 120s dissociation.

    • Regeneration: Not usually required for fragments (rapid off-rates); if necessary, use 10mM Glycine pH 2.5.

  • Data Analysis:

    • Zero-adjust and reference-subtract (Flow Cell 2 - Flow Cell 1).

    • Fit data to a 1:1 Langmuir Binding Model .

    • Calculate

      
      .
      
Assay Workflow Diagram

SPR_Workflow Prep Sample Prep (5% DMSO) Inject Injection Cycle (Assoc/Dissoc) Prep->Inject Calib Solvent Correction (DMSO Curve) Ref Reference Subtraction (Fc2 - Fc1) Calib->Ref Correction Factor Inject->Ref Fit Kinetic Fit (1:1 Langmuir) Ref->Fit Output Kd, kon, koff Fit->Output

Figure 2: SPR Kinetic Assay Workflow for fragment screening. Solvent correction is critical for lipophilic compounds like -OCF3 analogs.

Structural Mechanism of Action

Understanding why the 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid binds effectively requires visualizing the molecular interactions.

  • Hinge Binder: The pyridine nitrogen (N) acts as a hydrogen bond acceptor from the backbone amide of Glu121 (PIM-1).

  • Salt Bridge: The carboxylic acid (-COOH) interacts with the catalytic Lys67 .

  • Hydrophobic Pocket: The 3-phenyl ring twists out of plane, positioning the -OCF

    
      group into a hydrophobic pocket lined by Leu44  and Phe49 .
    

Binding_Mode Pyridine Pyridine Core COOH Carboxylic Acid (C-4) Pyridine->COOH Biaryl Phenyl Ring (C-3) Pyridine->Biaryl Glu121 Glu121 (Hinge) Pyridine->Glu121 H-Bond Lys67 Lys67 (Catalytic) COOH->Lys67 Salt Bridge/H-Bond OCF3 -OCF3 Group (Meta) Biaryl->OCF3 Phe49 Phe49 (Hydrophobic) OCF3->Phe49 Hydrophobic Interaction

Figure 3: Predicted binding mode of the title compound in the PIM-1 ATP pocket.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Chen, L. S., et al. (2009). Structure-based design of imidazo[1,2-b]pyridazines as PIM kinase inhibitors (SGI-1776). Journal of Medicinal Chemistry, 52(23), 7401-7407. Link

  • Foulks, J. M., et al. (2014). A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas (TP-3654). Neoplasia, 16(5), 403-412. Link

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group. Link

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.